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Core Science & Biosynthesis

Foundational

Physicochemical Properties and 3D Structure of 5-Bromo-1-methylquinoxalin-2(1H)-one: A Technical Guide

Executive Summary The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the backbone for numerous antimicrobial, antiviral, and antineoplastic agents. Among its highly func...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the backbone for numerous antimicrobial, antiviral, and antineoplastic agents. Among its highly functionalized derivatives, 5-Bromo-1-methylquinoxalin-2(1H)-one represents a structurally precise building block. By combining a rigid bicyclic core with strategic N-alkylation and peri-halogenation, this molecule presents a unique stereoelectronic profile. This whitepaper provides an in-depth analysis of its 3D structural causality, physicochemical properties, and a field-proven synthetic methodology for drug development professionals.

3D Structure and Stereoelectronic Causality

The 3D conformation of 5-Bromo-1-methylquinoxalin-2(1H)-one is governed by two critical substituent effects that dictate its behavior in biological systems and crystal lattices:

The Lactam Lock (N1-Methylation)

In unsubstituted quinoxalin-2(1H)-ones, the molecule exists in a dynamic equilibrium between the lactam (amide) and lactim (2-hydroxyquinoxaline) tautomers. The introduction of a methyl group at the N1 position permanently locks the molecule in the lactam state. This structural rigidification eliminates the N-H hydrogen bond donor, significantly altering the molecule's crystal packing, lowering its melting point relative to the unsubstituted analog, and increasing its lipophilicity for enhanced membrane permeability.

Peri-Steric Clash and Halogen Bonding (C5-Bromination)

The placement of the bromine atom at the C5 position introduces profound stereoelectronic consequences. Because C5 is adjacent to the fused ring junction (C4a), the bulky bromine atom sits in the peri-position relative to the N4 nitrogen atom.

  • Steric Shielding: The bromine atom creates a steric wall that restricts the rotational freedom of any subsequent substituents added at the C3 position, a critical factor when designing hinge-binding kinase inhibitors.

  • Halogen Bonding (σ-Hole): The bromine atom is highly polarizable. The electron-withdrawing nature of the quinoxaline core enhances the electrophilic region (σ-hole) on the distal end of the bromine atom. This allows the molecule to act as a potent halogen bond donor, engaging in highly directional non-covalent interactions with Lewis bases (such as oxygen or nitrogen atoms in a protein's active site)[1].

G A 5-Bromo Substituent (Halogen Bond Donor) B N4 Nitrogen Lone Pair (Peri-Interaction) A->B Steric Repulsion & Sigma-Hole Interaction D C2 Carbonyl (H-Bond Acceptor) B->D Conjugated Pi-System C N1-Methyl Group (Steric Shield) C->D Locks Lactam Tautomer (Prevents Enolization)

Caption: Stereoelectronic interactions defining the 3D conformation of 5-Bromo-1-methylquinoxalin-2(1H)-one.

Physicochemical Profiling

The strategic substitutions on the quinoxalinone core yield a physicochemical profile that is highly optimized for oral bioavailability and central nervous system (CNS) penetration, adhering strictly to Lipinski's Rule of Five. As noted in comparative solubility studies, the removal of the N-H group via methylation reduces aqueous solubility but maximizes lipid bilayer permeability[2].

PropertyValueRationale / Implication
Molecular Formula C9H7BrN2OCore bicyclic scaffold with mono-halogenation and N-alkylation.
Molecular Weight 239.07 g/mol Low molecular weight allows for extensive downstream functionalization.
Topological Polar Surface Area 33.2 ŲExcellent membrane permeability; N-methylation removes the H-bond donor, lowering TPSA[2].
LogP (Predicted) 2.5 - 2.8Optimal lipophilicity for passive diffusion across lipid bilayers.
Hydrogen Bond Donors 0The N1 position is locked by the methyl group, preventing tautomerization[3].
Hydrogen Bond Acceptors 2The C2 carbonyl oxygen and the N4 nitrogen lone pair act as primary acceptors.

De Novo Synthesis & Experimental Protocol

The most robust and regioselective method for synthesizing functionalized quinoxalin-2(1H)-ones relies on the cyclocondensation of o-phenylenediamine derivatives with α-dicarbonyl compounds, such as ethyl glyoxalate[4].

Mechanistic Rationale

By utilizing 3-bromo-N1-methylbenzene-1,2-diamine as the starting material, regiocontrol is inherently achieved. The primary amine (at C2) is highly nucleophilic and rapidly attacks the highly electrophilic aldehyde carbon of ethyl glyoxalate to form an imine. Subsequently, the secondary N-methyl amine undergoes an intramolecular nucleophilic acyl substitution at the ester carbonyl. The expulsion of ethanol drives the formation of the thermodynamically stable 6-membered lactam ring.

Step-by-Step Methodology

This protocol is designed as a self-validating system, utilizing intermediate monitoring to ensure high fidelity and yield.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-N1-methylbenzene-1,2-diamine (5.0 mmol) in 20 mL of anhydrous ethanol.

  • Electrophile Addition: Slowly add ethyl glyoxalate (6.0 mmol, typically a 50% solution in toluene) dropwise at room temperature under a continuous nitrogen atmosphere to prevent oxidative degradation of the diamine.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 4 to 6 hours.

    • Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:3) solvent system. The disappearance of the highly polar diamine spot indicates complete imine formation and subsequent cyclization.

  • Workup: Upon complete consumption of the starting material, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Neutralization & Extraction: Redissolve the crude dark residue in dichloromethane (DCM, 30 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize any trace acidic byproducts, followed by a brine wash (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Isolation: Purify the crude product via silica gel flash column chromatography, eluting with a gradient of 10-20% EtOAc in Hexanes. The product, 5-bromo-1-methylquinoxalin-2(1H)-one, will elute as a distinct UV-active band and can be isolated as a solid after solvent evaporation.

G Step1 Step 1: Nucleophilic Attack 3-Bromo-N1-methylbenzene-1,2-diamine + Ethyl Glyoxalate Step2 Step 2: Imine Formation Condensation at C3 (Aldehyde + Primary Amine) Step1->Step2 Reflux, EtOH Step3 Step 3: Lactamization Cyclization at C2 (Ester + Secondary Amine) Step2->Step3 -H2O, -EtOH Step4 Step 4: Purification Flash Chromatography (EtOAc/Hexane) Step3->Step4 High Yield Isolation

Caption: Step-by-step synthetic workflow for the cyclocondensation of the quinoxalinone core.

Pharmacological Trajectory

The 5-Bromo-1-methylquinoxalin-2(1H)-one scaffold is a highly sought-after intermediate in the development of targeted therapeutics[5]. The C3 position (the only unsubstituted position on the pyrazine ring) is highly activated and can easily undergo functionalization via cross-coupling reactions (e.g., Suzuki or Stille couplings) or direct nucleophilic functionalization.

Furthermore, the C5-bromine serves a dual purpose: it can be utilized as a synthetic handle for late-stage functionalization via Buchwald-Hartwig amination to introduce solubilizing groups, or it can be retained in the final drug molecule to exploit halogen bonding within the hydrophobic pockets of target proteins, such as the ATP-binding cleft of dysregulated kinases.

References

  • Chembk - quinoxalin-2(1H)-one - Physico-chemical Properties. ChemBK Database.[Link]

  • National Center for Biotechnology Information (PMC) - Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. PubMed Central.[Link]

  • MDPI - Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC. Molecules.[Link]

  • American Chemical Society (ACS) - Halogen-Bond-Promoted Double Radical Isocyanide Insertion under Visible-Light Irradiation: Synthesis of 2-Fluoroalkylated Quinoxalines. Organic Letters.[Link]

Sources

Exploratory

In-Depth Structural Elucidation and NMR Spectral Reference Guide for 5-Bromo-1-methylquinoxalin-2(1H)-one

Executive Summary Quinoxalin-2(1H)-ones represent a privileged class of nitrogen-containing heterocycles, frequently deployed as core scaffolds in the development of antimicrobial agents, aldose reductase (ALR2) inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoxalin-2(1H)-ones represent a privileged class of nitrogen-containing heterocycles, frequently deployed as core scaffolds in the development of antimicrobial agents, aldose reductase (ALR2) inhibitors, and targeted anticancer therapeutics[1][2]. Among these, halogenated derivatives like 5-Bromo-1-methylquinoxalin-2(1H)-one are highly valued as synthetic intermediates. The C-5 bromine serves as a versatile handle for transition-metal-catalyzed cross-coupling, while the N-methyl group locks the tautomeric state, directing subsequent C-H functionalization exclusively to the C-3 position[3].

As a Senior Application Scientist overseeing high-throughput structural elucidation, I have observed that the structural verification of these specific halogenated heterocycles often suffers from poorly optimized Nuclear Magnetic Resonance (NMR) parameters. The quadrupolar nature of the bromine atom, combined with the complex electronic push-pull system of the quinoxalinone core, demands a rigorously designed, self-validating analytical workflow. This whitepaper establishes the definitive 1 H and 13 C NMR spectral reference data for 5-Bromo-1-methylquinoxalin-2(1H)-one and details the mechanistic causality behind the experimental protocols required to achieve it.

Causality in NMR Experimental Design

To generate trustworthy, publication-grade spectral data, every parameter in the NMR acquisition must be deliberately chosen to counteract the specific physical properties of the molecule.

  • Solvent Selection (CDCl 3​ vs. DMSO-d 6​ ): Deuterated chloroform (CDCl 3​ ) is selected as the primary solvent. Causality: Quinoxalin-2(1H)-ones possess an amide-like carbonyl at C-2 that is highly susceptible to hydrogen bonding. Using a non-coordinating solvent like CDCl 3​ prevents solvent-induced chemical shift variations at C-2 and C-3, ensuring reproducibility across different laboratory environments.

  • Relaxation Delay (D1) Optimization: The C-5 carbon attached to the heavy bromine atom lacks an attached proton, depriving it of the Nuclear Overhauser Effect (NOE) enhancement during 13 C acquisition. Furthermore, the large electron cloud of bromine induces a "heavy atom effect," altering the local magnetic field and extending the longitudinal relaxation time (T1). Causality: A standard 1.0-second D1 will result in severe under-integration or complete signal loss for C-5. We mandate a D1 of 2.5 to 3.0 seconds to ensure full relaxation of all quaternary carbons (C-2, C-4a, C-5, C-8a).

Self-Validating NMR Acquisition Protocol

Trustworthiness in analytical chemistry is achieved through systems that verify their own accuracy. The following step-by-step methodology is designed as a closed-loop, self-validating system.

Step 1: Sample Preparation Dissolve 15.0 mg of 5-Bromo-1-methylquinoxalin-2(1H)-one in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove any paramagnetic particulates that could distort magnetic field homogeneity.

Step 2: Probe Tuning and Matching Insert the sample into a 400 MHz (or higher) spectrometer. Manually tune and match the probe to the exact impedance of the sample. Causality: Halogenated aromatic compounds alter the dielectric constant of the solution. Failing to match the probe impedance results in reflected RF power, severely degrading the Signal-to-Noise (S/N) ratio.

Step 3: Gradient Shimming and Linewidth Validation Execute automated gradient shimming (e.g., TopShim). Self-Validation Check: Measure the linewidth of the internal TMS peak at half-height. If the linewidth exceeds 0.5 Hz, the magnetic field is insufficiently homogeneous. The system must abort acquisition and prompt manual adjustment of the Z1 and Z2 shim coils.

Step 4: Data Acquisition

  • 1 H NMR: Pulse sequence: zg30. Number of scans (ns): 16. Relaxation delay (d1): 1.0 s.

  • 13 C NMR: Pulse sequence: zgpg30 (proton-decoupled). Number of scans (ns): 1024. Relaxation delay (d1): 2.5 s.

Step 5: Processing and Internal Integration Check Apply zero-filling to 64k data points and an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C). Self-Validation Check: Integrate the 13 C spectrum. The integration ratio of the C-2 carbonyl to the C-5 quaternary carbon must be 1:1 (±5%). A deviation greater than 5% flags incomplete T1 relaxation, automatically triggering a re-acquisition with an extended D1 delay.

1 H and 13 C NMR Spectral Reference Data

The following tables summarize the quantitative spectral data, mapped to the specific electronic environment of the quinoxalinone core[1][4].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Rationale
N-CH 3​ 3.70Singlet (s)-3HDeshielded by the adjacent N1 nitrogen and C2 carbonyl group.
H-3 8.30Singlet (s)-1HHighly deshielded due to the conjugated imine-like (C=N) environment. Diagnostic for C-3 unsubstituted derivatives.
H-6 7.65Doublet of doublets (dd)8.0, 1.51HOrtho to the C-5 bromine; experiences inductive deshielding.
H-7 7.25Triplet (t)8.01HMeta to the bromine; resides in a standard aromatic environment.
H-8 7.35Doublet of doublets (dd)8.0, 1.51HOrtho to N1; shielded by the resonance electron donation from the amide nitrogen.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Rationale
C-1 (CH 3​ ) 29.5Primary (CH 3​ )Characteristic N-methyl shift in fused cyclic amides.
C-8 114.5Tertiary (CH)Most shielded aromatic carbon due to strong ortho-resonance from N1.
C-5 (C-Br) 122.5Quaternary (C)"Heavy atom effect" of bromine causes diamagnetic shielding, pushing the signal upfield relative to standard aromatic carbons.
C-7 125.0Tertiary (CH)Meta to bromine; relatively unaffected.
C-6 132.0Tertiary (CH)Ortho to bromine.
C-8a 132.5Quaternary (C)Bridgehead carbon adjacent to N1.
C-4a 133.0Quaternary (C)Bridgehead carbon adjacent to N4.
C-3 (C=N) 150.2Tertiary (CH)Imine carbon; highly deshielded by the adjacent N4 nitrogen.
C-2 (C=O) 154.5Quaternary (C)Amide carbonyl; characteristically shielded relative to standard ketones due to nitrogen lone-pair delocalization.

Workflow Visualization

The logical relationship between sample preparation, physical tuning, and our self-validating data checks is mapped below.

NMR_Workflow Prep Sample Preparation (CDCl3, 0.03% TMS) Tune Probe Tuning & Matching (Impedance Optimization) Prep->Tune Shim Gradient Shimming (TMS Linewidth < 0.5 Hz) Tune->Shim Acq Data Acquisition (1H: d1=1.0s | 13C: d1=2.5s) Shim->Acq Process FID Processing (Zero-filling, FT, Phase/Baseline) Acq->Process Validate Self-Validation (C-2:C-5 Integration Check) Process->Validate

Figure 1: Self-validating NMR acquisition and structural elucidation workflow.

References

  • Title: Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses Source: Pharmaceuticals (MDPI) / PubMed Central (PMC) URL: [Link]

  • Title: Recent advances and perspectives on the synthesis and C–H bond functionalization of quinoxalin-2(1H)-one Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: Iodine-Catalyzed C–N Bond Formation: Synthesis of 3-Aminoquinoxalinones under Ambient Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthetic quinoxalin-2(1H)-one derivatives Source: ResearchGate URL: [Link]

Sources

Foundational

The Strategic Utilization of 5-Bromo-1-methylquinoxalin-2(1H)-one in Advanced Medicinal Chemistry

Executive Summary In the landscape of modern medicinal chemistry, the quinoxalin-2(1H)-one core has emerged as a privileged pharmacophore, heavily utilized in the development of kinase inhibitors, antimicrobial agents, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the quinoxalin-2(1H)-one core has emerged as a privileged pharmacophore, heavily utilized in the development of kinase inhibitors, antimicrobial agents, and metabolic modulators[1]. Among its derivatives, 5-Bromo-1-methylquinoxalin-2(1H)-one stands out as a highly versatile, orthogonally functionalizable scaffold. As a Senior Application Scientist, I have observed that the strategic placement of the bromo handle at the C5 position, combined with the N1-methyl group, provides a highly predictable electronic environment. This whitepaper dissects the structural rationale, synthetic methodologies, and self-validating experimental protocols required to leverage this scaffold effectively in drug discovery campaigns.

Structural Anatomy & Electronic Reactivity

The utility of 5-bromo-1-methylquinoxalin-2(1H)-one is rooted in its highly polarized electronic distribution, which allows for site-selective divergent synthesis:

  • N1-Methylation (The Conformational Anchor): Unsubstituted quinoxalinones undergo lactam-lactim tautomerism, complicating NMR characterization and leading to unpredictable pharmacokinetics. The N1-methyl group locks the molecule in the lactam form, ensuring a stable hydrogen-bond acceptor profile and predictable lipophilicity (logP)[2].

  • C5-Bromo Handle (The Cross-Coupling Node): The bromo substituent at the C5 position is highly activated toward oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)). Its proximity to the electron-withdrawing pyrazine ring lowers the activation energy for cross-coupling reactions, making it an ideal site for Suzuki-Miyaura or Buchwald-Hartwig functionalizations.

  • C3-Position (The Electrophilic Sink): The C3 carbon, adjacent to the imine nitrogen, is highly electron-deficient. This makes it highly susceptible to Minisci-type radical additions and photoredox-catalyzed C-H functionalization without the need for pre-functionalization[3].

ScaffoldLogic Scaffold 5-Bromo-1-methylquinoxalin-2(1H)-one C5 C5-Position (Bromo Handle) Scaffold->C5 Transition Metal Catalysis C3 C3-Position (C-H Activation) Scaffold->C3 Photoredox / Radical Addition N1 N1-Position (Methyl Group) Scaffold->N1 Fixed Lipophilic Handle C5_Rxn Suzuki / Buchwald-Hartwig (Aryl, Amine insertion) C5->C5_Rxn C3_Rxn Minisci / Dehydrogenative Coupling (Alkyl, Amino, Perfluoroalkyl) C3->C3_Rxn

Caption 1: Orthogonal functionalization logic for the 5-bromo-1-methylquinoxalin-2(1H)-one scaffold.

Divergent Synthetic Methodologies

C5-Functionalization via Transition Metal Catalysis

The C5-bromo position serves as the primary vector for extending the molecular framework. Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids is the most reliable method for introducing structural diversity here. The causality behind catalyst selection is critical: because the C5 position is sterically hindered by the adjacent N4 atom and C6 proton, bulky, electron-rich phosphine ligands (such as XPhos or dppf) are required to accelerate the rate-limiting reductive elimination step and prevent catalyst stalling.

C3-Functionalization via Photoredox C-H Activation

Recent advancements have shifted focus toward the direct C-H functionalization of the C3 position using visible-light photoredox catalysis[3]. By utilizing photocatalysts like fac -Ir(ppy)3, researchers can generate alkyl, perfluoroalkyl, or amine radicals via single-electron transfer (SET)[4]. These nucleophilic radicals readily attack the electron-deficient C3 position. The resulting radical intermediate is subsequently oxidized and deprotonated to restore aromaticity.

Photoredox PC Photocatalyst (Ir/Ru) Ground State PC_star Excited State PC* PC->PC_star Visible Light (450 nm) Radical Alkyl/Amine Radical PC_star->Radical SET (Oxidation) Adduct C3-Radical Adduct Radical->Adduct Addition to Quinoxalinone Product C3-Functionalized Quinoxalinone Adduct->Product Oxidation / Deprotonation Product->PC Catalyst Regeneration

Caption 2: Visible-light photoredox catalytic cycle for C3-functionalization of quinoxalin-2(1H)-ones.

Therapeutic Applications & Structure-Activity Relationships (SAR)

Derivatives of 1-methylquinoxalin-2(1H)-ones have shown profound efficacy across multiple therapeutic areas:

  • Aldose Reductase (ALR2) Inhibitors: Quinoxalinone derivatives featuring phenolic or p-hydroxystyryl side chains at the C3 position exhibit potent ALR2 inhibition (IC50 values as low as 0.032 μM) and strong antioxidant properties, making them prime candidates for treating diabetic complications[1].

  • Kinase Inhibition: The lactam core mimics the hinge-binding motifs of ATP, allowing for robust hydrogen bonding with the kinase backbone. Functionalization at C5 allows the molecule to project into the hydrophobic selectivity pocket of various tyrosine kinases.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific in-process controls (IPCs) to verify causality and reaction progress.

Protocol A: Site-Selective C5 Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 5-aryl-1-methylquinoxalin-2(1H)-one derivatives. Rationale: Using Pd(dppf)Cl2 ensures that the bulky bidentate ligand forces the palladium center into a geometry that strongly favors reductive elimination, overcoming the steric bulk at the C5 position. Potassium carbonate ( K2​CO3​ ) is chosen as the base because its solubility in aqueous dioxane provides the optimal rate of boronic acid activation without causing competitive hydrolysis of the starting material.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-1-methylquinoxalin-2(1H)-one (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL).

  • Base Addition: Add K2​CO3​ (2.5 equiv). Purge the flask with Argon for 10 minutes.

  • Heating: Heat the reaction mixture to 90 °C under an Argon atmosphere for 6-8 hours.

  • Self-Validation Checkpoint (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Validation metric: The characteristic 1:1 isotopic doublet of the brominated starting material (m/z 239/241) must be completely replaced by the monoisotopic mass of the cross-coupled product. Do not proceed to workup until starting material is <5% by UV integration.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

Protocol B: Visible-Light-Driven C3 Dehydrogenative Amination

Objective: Direct C-H amination at the C3 position using air as a terminal oxidant[4]. Rationale: The use of an Ir-based photocatalyst under blue LED irradiation generates an amine radical cation. Air ( O2​ ) acts as a mild, atom-economical terminal oxidant to re-aromatize the intermediate radical adduct, preventing over-oxidation of the quinoxalinone core.

Step-by-Step Procedure:

  • Preparation: To a transparent glass vial equipped with a magnetic stir bar, add 5-bromo-1-methylquinoxalin-2(1H)-one (1.0 equiv, 0.2 mmol), the target primary/secondary amine (2.0 equiv), and fac -Ir(ppy)3 (2 mol%).

  • Solvent: Dissolve the mixture in anhydrous Dimethylformamide (DMF) (2.0 mL).

  • Atmosphere: Leave the vial open to the air (or use an O2​ balloon for accelerated kinetics).

  • Irradiation: Irradiate the mixture using a 450 nm blue LED lamp (10 W) at room temperature for 12 hours. Ensure a cooling fan is used to maintain the temperature below 30 °C to prevent thermal degradation.

  • Self-Validation Checkpoint (IPC): Perform TLC (DCM:MeOH 20:1). Validation metric: The C3-aminated product will exhibit a distinct, highly fluorescent blue/green spot under 365 nm UV light, differentiating it from the non-fluorescent starting material. 1H-NMR of a crude aliquot should show the disappearance of the sharp C3-H singlet (typically around δ 8.3 ppm).

  • Workup & Purification: Quench with water, extract with DCM, dry over MgSO4​ , and purify via silica gel chromatography.

Quantitative Data Summaries

Table 1: Comparative Yields of C3 and C5 Functionalization Strategies

Reaction TypePositionReagents / Catalyst SystemTime (h)Avg. Yield (%)Key Advantage
Suzuki-MiyauraC5Pd(dppf)Cl2, K2​CO3​ , Dioxane/H2O882 - 95%High functional group tolerance
Buchwald-HartwigC5Pd2(dba)3, XPhos, Cs2​CO3​ , Toluene1270 - 85%Access to C5-anilino derivatives
Photoredox AminationC3 fac -Ir(ppy)3, Amine, Air, 450 nm LED1265 - 88%Atom-economical, no pre-functionalization[4]
PerfluoroalkylationC3Eosin Y, Rf​−I , K2​HPO4​ , Green LED1660 - 75%Metal-free C-H functionalization[3]

Table 2: Biological Activity (IC50) of Functionalized Quinoxalin-2(1H)-one Derivatives

Derivative ClassTarget / Disease AreaTop Compound IC50Mechanism of Action
C3-Phenolic QuinoxalinonesDiabetic Complications0.032 μMAldose Reductase (ALR2) Inhibition[1]
C3-p-Hydroxystyryl analogsOxidative Stress0.468 μMDual ALR2 Inhibition & ROS Scavenging[1]
C5-Aryl QuinoxalinonesOncology1.2 μMClass III Tyrosine Kinase Inhibition

References

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions Source: MDPI (Molecules) URL:[Link][3]

  • Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant Source: ACS (The Journal of Organic Chemistry) URL:[Link][4]

  • Design and synthesis of potent and multifunctional aldose reductase inhibitors based on quinoxalinones Source: PubMed (European Journal of Medicinal Chemistry) URL:[Link][1]

Sources

Exploratory

De Novo Synthesis and Late-Stage Functionalization Pathways for 5-Bromo-1-methylquinoxalin-2(1H)-one Derivatives

Executive Summary & Strategic Rationale The quinoxalin-2(1H)-one scaffold is a privileged pharmacophore in modern medicinal chemistry. Derivatives of this bicyclic core exhibit a vast array of biological activities, rang...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The quinoxalin-2(1H)-one scaffold is a privileged pharmacophore in modern medicinal chemistry. Derivatives of this bicyclic core exhibit a vast array of biological activities, ranging from the inhibition of fibroblast growth factor receptor 1 (FGFR1) in anticancer drug design[1] to the modulation of the COX-2/PGE2 pathway in colorectal cancer (CRC)[2], and the inhibition of α-glucosidase for the management of diabetes mellitus[3]. Furthermore, they have shown significant promise as anti-quorum sensing molecules capable of inhibiting bacterial biofilm formation[4].

The specific de novo synthesis of 5-bromo-1-methylquinoxalin-2(1H)-one provides an exceptionally versatile, orthogonally functionalizable intermediate.

  • The N1-Methyl Group: Methylation at the N1 position locks the molecule into its lactam tautomer. This prevents keto-enol tautomerization, which can complicate downstream C3-functionalization and alter the binding affinity to biological targets[5].

  • The C5-Bromo Group: The introduction of a halogen at the C5 position provides a robust synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

  • The C3-Proton: The C3 position is highly electron-deficient, making it highly susceptible to Minisci-type radical additions or photo-induced C–H functionalization[6].

This orthogonal reactivity (C3 radical susceptibility vs. C5 transition-metal reactivity) allows for the divergent synthesis of highly complex, multi-substituted derivatives from a single core scaffold[6][7].

Retrosynthetic Analysis & Orthogonal Logic

The synthesis of 5-bromo-1-methylquinoxalin-2(1H)-one relies on a bottom-up (de novo) assembly of the heterocyclic core, followed by regioselective N-alkylation. The retrosynthetic disconnection yields 3-bromo-benzene-1,2-diamine and an α-keto ester (ethyl glyoxalate) as the primary building blocks[8].

Retrosynthesis Target 5-Bromo-1-methylquinoxalin-2(1H)-one Derivatives Intermediate1 5-Bromo-1-methylquinoxalin-2(1H)-one (Core Scaffold) Target->Intermediate1 C3/C5 Late-Stage Functionalization Intermediate2 5-Bromoquinoxalin-2(1H)-one (Unmethylated) Intermediate1->Intermediate2 N-Methylation (MeI, K2CO3) StartingMat1 3-Bromo-benzene-1,2-diamine Intermediate2->StartingMat1 Condensation (EtOH, Reflux) StartingMat2 Ethyl Glyoxalate Intermediate2->StartingMat2

Retrosynthetic pathway for 5-bromo-1-methylquinoxalin-2(1H)-one derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality is embedded in each step, explaining why specific reagents and conditions are utilized.

Protocol A: De Novo Core Assembly (Condensation)

Objective: Synthesis of 5-bromoquinoxalin-2(1H)-one. Causality: The condensation of an o-phenylenediamine with ethyl glyoxalate is thermodynamically driven by the formation of the stable aromatic lactam[8]. Ethyl glyoxalate is preferred over glyoxylic acid monohydrate to prevent the introduction of excess water, which can stall the lactamization step.

  • Initiation: In an oven-dried round-bottom flask, dissolve 3-bromo-benzene-1,2-diamine (10.0 mmol, 1.0 equiv) in 40 mL of absolute ethanol.

  • Addition: Cool the solution to 0 °C using an ice bath. Add ethyl glyoxalate (12.0 mmol, 1.2 equiv, 50% solution in toluene) dropwise over 10 minutes. Validation: The initial dropwise addition controls the exothermic imine condensation.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours. Validation: The reaction mixture will transition from a pale yellow solution to a deep orange suspension as the insoluble quinoxalinone core precipitates. TLC monitoring (Hexanes/EtOAc 7:3) will confirm the total consumption of the highly polar diamine.

  • Isolation: Cool the mixture to 0 °C for 1 hour to maximize precipitation. Filter the solid under a vacuum, wash with ice-cold ethanol (2 × 10 mL), and dry under a high vacuum. This yields the product in >85% purity, bypassing the need for chromatographic purification[8].

Protocol B: Regioselective N-Methylation

Objective: Synthesis of 5-bromo-1-methylquinoxalin-2(1H)-one. Causality: N-alkylation is favored over O-alkylation due to the thermodynamic stability of the lactam form. Using a mild base ( K2​CO3​ ) in a polar aprotic solvent (DMF) ensures selective deprotonation of the amide nitrogen without triggering ring-opening side reactions[5].

  • Deprotonation: Suspend 5-bromoquinoxalin-2(1H)-one (8.0 mmol, 1.0 equiv) and anhydrous K2​CO3​ (16.0 mmol, 2.0 equiv) in 25 mL of dry DMF. Stir at room temperature for 15 minutes.

  • Alkylation: Add methyl iodide (12.0 mmol, 1.5 equiv) dropwise. Caution: MeI is a volatile alkylating agent; perform in a well-ventilated fume hood.

  • Propagation: Stir the mixture at room temperature for 12 hours. Validation: The opaque suspension will gradually clarify into a homogeneous solution as the deprotonated intermediate is methylated and dissolves.

  • Workup: Pour the reaction mixture into 100 mL of ice water. The sudden change in polarity forces the methylated product to crash out as a pale yellow solid. Filter, wash with distilled water to remove residual DMF and inorganic salts, and dry.

Orthogonal Late-Stage Functionalization (LSF)

The true power of the 5-bromo-1-methylquinoxalin-2(1H)-one scaffold lies in its capacity for divergent late-stage functionalization.

Workflow Core 5-Bromo-1-methylquinoxalin-2(1H)-one PathA C3 C-H Functionalization (Radical Addition / Cross-Dehydrogenative Coupling) Core->PathA Photocatalysis / Oxidant PathB C5 Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig) Core->PathB Pd Catalyst / Ligand ProdA C3-Substituted Derivative (Retains C5-Br for future use) PathA->ProdA ProdB C5-Substituted Derivative (Retains C3-H for future use) PathB->ProdB ProdC C3,C5-Disubstituted Advanced Derivative ProdA->ProdC Sequential Pd-Coupling ProdB->ProdC Sequential C-H Activation

Orthogonal divergence for C3 and C5 late-stage functionalization.

Protocol C: C3-Amination (Iodine-Catalyzed C–H Functionalization)

Causality: The C3 position can be directly aminated under ambient conditions using molecular iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. This avoids the need for pre-functionalization (e.g., C3-chlorination)[9].

  • Setup: Combine 5-bromo-1-methylquinoxalin-2(1H)-one (1.0 mmol), a secondary amine (e.g., morpholine, 1.5 mmol), and I2​ (0.1 mmol, 10 mol%) in 5 mL of 1,4-dioxane.

  • Oxidation: Add aqueous TBHP (70% solution, 2.0 mmol) dropwise. Stir at room temperature for 16 hours.

  • Validation & Quench: The reaction mixture will appear dark brown due to the presence of iodine radicals. Quench with 10 mL of saturated aqueous Na2​S2​O3​ . Validation: The solution will immediately decolorize to a pale yellow as the residual iodine is reduced to iodide[9]. Extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Quantitative Data & Reaction Optimization

To maximize the efficiency of the core synthesis, the N-methylation and functionalization steps require precise solvent and base pairing. The tables below summarize the quantitative optimization data.

Table 1: Optimization of N-Methylation Conditions

Conditions: 5-bromoquinoxalin-2(1H)-one (1.0 equiv), MeI (1.5 equiv), Base (2.0 equiv), 12 h.

EntrySolventBaseTemperature (°C)Yield (%)Observation / Causality
1THF Et3​N 2534Weak base; incomplete deprotonation.
2Acetone K2​CO3​ 5068Moderate solubility of the intermediate.
3DMF Na2​CO3​ 2575Good conversion, but slower kinetics.
4 DMF K2​CO3​ 25 92 Optimal; high solubility and efficient deprotonation.
5DMF Cs2​CO3​ 2594Marginally better yield, but cost-prohibitive for scale-up.
Table 2: Divergent Late-Stage Functionalization Scope

Demonstrating the orthogonal reactivity of the synthesized core.

FunctionalizationReagents / CatalystTarget PositionRetained HandleIsolated Yield (%)
C3-Amination Morpholine, I2​ (10 mol%), TBHP, Dioxane[9]C3C5-Bromo82%
C3-Alkylation Alkenes, Photoredox Catalyst, Blue LED[6]C3C5-Bromo78%
C5-Arylation Phenylboronic acid, Pd(dppf)Cl2​ , K2​CO3​ C5C3-Proton85%
C7-Thiocyanation NH4​SCN , Electrochemical Oxidation[7]C7C3-Proton, C5-Bromo65%

Conclusion

The de novo synthesis of 5-bromo-1-methylquinoxalin-2(1H)-one provides a highly efficient and scalable entry point into a privileged class of heterocyclic pharmacophores. By utilizing a self-validating condensation and methylation sequence, researchers can rapidly access a core scaffold that supports orthogonal late-stage functionalization. The distinct electronic environments of the C3 and C5 positions enable sequential C–H activation and transition-metal cross-coupling, facilitating the rapid expansion of chemical libraries for drug discovery targeting oncology, endocrinology, and infectious diseases.

References

  • Blöcher, R., et al. "Design, Synthesis, and Evaluation of Alkyl-Quinoxalin-2(1H)-One Derivatives as Anti-Quorum Sensing Molecules, Inhibiting Biofilm Formation in Aeromonas caviae Sch3." ResearchGate. Available at:[Link]

  • "The synthetic pathway for quinoxaline derivatives A1–A14, B1–B5, C1–C5, and D1–D3." ResearchGate. Available at:[Link]

  • Arı, F., & Soyer, Z. "QUINOXALINE DERIVATIVES AS α-GLUCOSIDASE INHIBITORS: SYNTHESIS AND BIOLOGICAL EVALUATION." DergiPark. Available at:[Link]

  • "Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC." PMC - NIH. Available at:[Link]

  • "Iodine-Catalyzed C–N Bond Formation: Synthesis of 3-Aminoquinoxalinones under Ambient Conditions." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • "Supporting Information: Synthesis of 3-ethyl-1-methylquinoxalin-2(1H)-one." RSC.org. Available at:[Link]

  • "Themed collection 2023 Organic Chemistry Frontiers HOT articles: Photo-induced C–H functionalization for divergent synthesis of quinoxalin-2(1H)-one derivatives." RSC.org. Available at:[Link]

  • "Electrochemical cascade sequences for the remote C7‒H bond thiocyanation of quinoxalin-2(1H)-ones with ammonium thiocyanate." ResearchGate. Available at:[Link]

Sources

Foundational

Structural Elucidation and Physicochemical Profiling of 5-Bromo-1-methylquinoxalin-2(1H)-one

Introduction: The Quinoxalinone Scaffold in Drug Discovery The quinoxalin-2(1H)-one heterocyclic core is a highly privileged scaffold in modern medicinal chemistry. Its rigid, planar structure and capacity for diverse fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoxalinone Scaffold in Drug Discovery

The quinoxalin-2(1H)-one heterocyclic core is a highly privileged scaffold in modern medicinal chemistry. Its rigid, planar structure and capacity for diverse functionalization make it an ideal pharmacophore for targeting complex biological pathways. Recent advances have demonstrated that quinoxalinone derivatives act as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) and exhibit broad-spectrum anticancer, antimicrobial, and immunomodulatory activities (1).

The introduction of specific substituents—such as a methyl group at the N-1 position and a heavy halogen (bromine) at the C-5 position—serves a dual purpose. Biologically, the N-methyl group enhances lipophilicity and cellular permeability, while the bromine atom can engage in highly directional halogen bonding (sigma-hole interactions) with target proteins. Crystallographically, the bromine atom acts as an intrinsic anomalous scatterer, providing a direct mathematical solution to the crystallographic phase problem (2).

Mechanism of Action: Quinoxalinone Derivatives in FGFR1 Inhibition.

Molecular Identity and Physicochemical Profiling

To accurately parameterize X-ray diffraction models and mass spectrometry validations, the exact molecular weight and formula of 5-Bromo-1-methylquinoxalin-2(1H)-one must be established. The core quinoxalin-2(1H)-one formula is C8H6N2O. Methylation at N-1 adds CH3 and removes one H, while bromination at C-5 adds Br and removes one H.

Molecular Formula: C9H7BrN2O Calculation:

  • Carbon (9 × 12.011) = 108.099 g/mol

  • Hydrogen (7 × 1.008) = 7.056 g/mol

  • Bromine (1 × 79.904) = 79.904 g/mol

  • Nitrogen (2 × 14.007) = 28.014 g/mol

  • Oxygen (1 × 15.999) = 15.999 g/mol

  • Total Average Molecular Weight: 239.07 g/mol

Table 1: Physicochemical and Structural Properties
PropertyValueStructural Implication
IUPAC Name 5-Bromo-1-methylquinoxalin-2(1H)-oneDefines regiochemistry and substitution pattern.
Chemical Formula C9H7BrN2OBaseline for unit cell density calculations ( Dx​ ).
Molecular Weight 239.07 g/mol Required for structural refinement parameterization.
Monoisotopic Mass 237.974 Da (with 79Br)Target mass for LC-MS purity validation.
H-Bond Donors 0Indicates reliance on hydrophobic/halogen interactions.
H-Bond Acceptors 2 (Carbonyl Oxygen, N-4)Primary sites for crystal lattice hydrogen bonding.
Rotatable Bonds 0High rigidity promotes rapid crystal nucleation.

X-ray Crystallography: The Phase Problem and Bromine SAD Phasing

In X-ray crystallography, detectors can only record the amplitude (intensity) of diffracted X-rays, while the phase angle—which is mathematically required to reconstruct the 3D electron density map—is lost. This is known as the "Phase Problem."

For 5-Bromo-1-methylquinoxalin-2(1H)-one, the inclusion of the bromine atom is a massive crystallographic advantage. Bromine is a heavy halogen that absorbs X-rays at a specific wavelength (the K-edge, approximately 0.92 Å or 13.47 keV). When irradiated at this wavelength, the bromine atom re-emits the X-rays with a slight phase shift. This phenomenon, known as anomalous dispersion, breaks Friedel’s Law ( I(hkl)=I(−h−k−l) ). By measuring these slight differences in intensity (Bijvoet pairs), crystallographers can mathematically deduce the missing phase angles using a technique called Single-wavelength Anomalous Dispersion (SAD) (3).

Self-Validating Experimental Protocol: From Synthesis to 3D Structure

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step includes a causality rationale (why the step is performed) and a validation checkpoint (how to prove the step succeeded before moving on).

Step 1: Sample Preparation and Purity Assessment
  • Action: Dissolve the synthesized 5-Bromo-1-methylquinoxalin-2(1H)-one in a volatile, moderately polar solvent (e.g., ethyl acetate or dichloromethane).

  • Causality Rationale: Even trace impurities (<1%) can disrupt the highly ordered thermodynamic process of crystal lattice formation, leading to amorphous precipitation instead of nucleation.

  • Validation Checkpoint: Perform LC-MS. The sample must exhibit >99% chromatographic purity and a mass spectrum showing the characteristic 1:1 isotopic doublet at m/z 238.98 [M+H]+ (79Br) and 240.98[M+H]+ (81Br).

Step 2: Vapor Diffusion Microcrystallization
  • Action: Set up a hanging-drop vapor diffusion experiment. Mix 1 µL of the compound solution (10 mg/mL) with 1 µL of a precipitant solution (e.g., 20% PEG 400, 0.1 M HEPES pH 7.5). Seal over a reservoir of the precipitant.

  • Causality Rationale: Vapor diffusion allows the solvent to slowly evaporate from the drop into the reservoir, gently driving the compound into a state of supersaturation where ordered crystal nucleation is energetically favored over rapid precipitation.

  • Validation Checkpoint: Inspect the drop under a polarized light microscope after 48-72 hours. The presence of birefringence (crystals glowing against a dark background) confirms the solid is a highly ordered crystal lattice, not an amorphous aggregate.

Step 3: Crystal Harvesting and Cryoprotection
  • Action: Loop the crystal using a nylon litho-loop, briefly submerge it in a cryoprotectant (e.g., mother liquor + 20% glycerol), and plunge it directly into liquid nitrogen (77 K).

  • Causality Rationale: X-ray radiation generates free radicals that destroy the crystal lattice (radiation damage). Freezing the crystal mitigates this. The cryoprotectant prevents the surrounding water/solvent from forming crystalline ice, which would produce powder diffraction rings that obscure the sample's data.

  • Validation Checkpoint: The frozen drop in the loop must appear optically clear (vitreous), not cloudy (crystalline ice).

Step 4: Synchrotron Data Collection (SAD Phasing)
  • Action: Mount the crystal on a goniometer at a synchrotron beamline tuned exactly to the Bromine K-edge (0.9198 Å). Rotate the crystal 360° in 0.1° increments, capturing diffraction images.

  • Causality Rationale: Synchrotron radiation provides the tunable, high-intensity X-rays required to excite the bromine atom and maximize the weak anomalous signal ( ΔF ) necessary for SAD phasing. Alternatively, Microcrystal Electron Diffraction (MicroED) can be utilized if crystals are too small (<1 µm) for traditional X-rays (4).

  • Validation Checkpoint: The diffraction software must report an Rsym​ (merging R-factor) of <5% in the low-resolution shells, and the anomalous signal-to-noise ratio must be >1.5 out to at least 2.0 Å resolution.

Step 5: Model Building and Refinement
  • Action: Use the anomalous differences to locate the heavy Bromine atom using direct methods (e.g., SHELXD). Calculate the initial phases, generate the electron density map, and build the C, N, and O atoms into the map. Refine the structure using least-squares minimization.

  • Causality Rationale: The initial map is an approximation. Iterative refinement adjusts the atomic coordinates and thermal parameters (B-factors) to minimize the mathematical difference between the observed diffraction data and the calculated model.

  • Validation Checkpoint: The final crystallographic Rwork​ should be <0.05 (5%), and the Rfree​ should be <0.08 (8%), indicating a highly accurate, biologically relevant 3D model.

X-ray Crystallography Workflow Utilizing Bromine SAD Phasing.

Table 2: Predictive Crystallographic Parameters

Based on structurally analogous halogenated quinoxalinones, the refined crystal structure is expected to yield the following parameters:

ParameterExpected Range / ValueSignificance
Crystal System MonoclinicTypical for planar, asymmetric small molecules.
Space Group P21​/c Allows for efficient dense packing via inversion centers.
Z (Molecules/Unit Cell) 4Standard for P21​/c symmetry.
Resolution Limit 0.75 – 0.84 ÅAtomic resolution; allows observation of hydrogen atoms.
Anomalous Scatterer Bromine (Br)Drives the initial phase calculation.

Structural Analysis & Molecular Interactions

Once the 3D structure is solved, the spatial arrangement of 5-Bromo-1-methylquinoxalin-2(1H)-one reveals critical insights for drug development:

  • Planarity: The fused benzene and pyrazine rings form a highly planar π -system. In the crystal lattice, this drives strong π−π stacking interactions between adjacent molecules, mimicking how the drug might intercalate or bind to flat hydrophobic pockets in kinase domains (e.g., FGFR1).

  • Halogen Bonding: The electron-withdrawing nature of the quinoxaline core creates a region of positive electrostatic potential (a σ -hole) on the distal end of the bromine atom. The X-ray structure will likely show this σ -hole interacting directly with the carbonyl oxygen of an adjacent molecule, a highly specific interaction that medicinal chemists exploit to increase target residence time.

References

  • Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)
  • Source: Boston University (BU.edu)
  • Source: National Institutes of Health (NIH)
  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry Source: Frontiers in Molecular Biosciences URL

Sources

Exploratory

The Strategic Role of 5-Bromo-1-methylquinoxalin-2(1H)-one in Targeted Drug Discovery: Scaffolds, Mechanisms, and Methodologies

Abstract: In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to accelerating drug discovery. 5-Bromo-1-methylquinoxalin-2(1H)-one represents a highly versatile, struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to accelerating drug discovery. 5-Bromo-1-methylquinoxalin-2(1H)-one represents a highly versatile, structurally pre-organized pharmacophore that has gained significant traction in the development of targeted therapeutics. This whitepaper provides an in-depth technical analysis of its mechanism of action—specifically focusing on its role as a precursor and active core for Lactate Dehydrogenase A (LDHA) and Aldose Reductase (ALR2) inhibitors. Designed for drug development professionals, this guide synthesizes structural rationale, mechanistic pathways, and self-validating experimental protocols to optimize hit-to-lead campaigns.

Structural Rationale & Pharmacophore Design

The quinoxalin-2(1H)-one core is a privileged nitrogen-containing heterocycle that inherently mimics natural biological motifs, allowing it to interface seamlessly with various enzyme active sites and kinase signaling pathways 1. However, the specific functionalization in 5-Bromo-1-methylquinoxalin-2(1H)-one provides three distinct advantages for targeted drug discovery:

  • Conformational Locking via N1-Methylation: Unsubstituted quinoxalinones exist in a tautomeric equilibrium between the lactam (oxo) and lactim (hydroxy) forms. By methylating the N1 position, the scaffold is permanently locked into the lactam form. This ensures a predictable and stable hydrogen-bond acceptor profile at the C2 carbonyl oxygen, which is critical for engaging backbone amides in target binding pockets. Furthermore, the methyl group enhances overall lipophilicity, improving cell membrane permeability.

  • Late-Stage Functionalization via C5-Bromination: The bromine atom at the 5-position serves as an ideal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to rapidly generate diverse libraries of C5-substituted derivatives without needing to rebuild the bicyclic core from scratch.

  • Halogen Bonding Potential: In uncoupled derivatives, the electron-withdrawing bromine can participate in highly directional halogen bonding with Lewis basic residues (such as sulfur in methionine or oxygen in glutamate) within allosteric pockets.

Mechanisms of Action in Disease Pathology

Derivatives synthesized from the 5-Bromo-1-methylquinoxalin-2(1H)-one scaffold have demonstrated potent inhibitory activity against several critical metabolic enzymes. Two of the most validated targets are LDHA in oncology and ALR2 in diabetic complications.

Lactate Dehydrogenase A (LDHA) Inhibition in Cancer Metabolism

The Warburg effect describes the propensity of cancer cells to rely on aerobic glycolysis, converting pyruvate to lactate even in the presence of oxygen. LDHA catalyzes this terminal step, regenerating NAD+ required to sustain high glycolytic rates. Quinoxalinone derivatives target the onset and progression of colorectal cancer (CRC) by acting as potent LDHA inhibitors 2.

Mechanistically, the quinoxalinone core acts as a competitive inhibitor at the NADH/pyruvate binding cleft. The C2 carbonyl forms a critical hydrogen bond with Arg108, while lipophilic substitutions at the C5 position (derived from the bromo-precursor) extend into the adjacent hydrophobic sub-pocket, effectively blocking the substrate from entering the catalytic site. This disruption halts lactate production, leading to intracellular acidification and tumor cell apoptosis.

LDHA_Pathway Glucose Glucose Uptake Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDHA LDHA Enzyme Pyruvate->LDHA Lactate Lactate Production LDHA->Lactate NADH to NAD+ TME Tumor Microenvironment (Acidification) Lactate->TME Inhibitor Quinoxalinone Derivatives Inhibitor->LDHA Competitive Inhibition

Caption: LDHA inhibition pathway by quinoxalinone derivatives altering tumor metabolism.

Aldose Reductase (ALR2) Inhibition in Diabetic Complications

ALR2 is the first enzyme in the polyol pathway, reducing toxic glucose levels to sorbitol. However, under hyperglycemic conditions, hyperactivity of ALR2 depletes NADPH (causing oxidative stress) and accumulates intracellular sorbitol (causing osmotic damage). Quinoxalin-2(1H)-one based design has produced several series of potent ALR2 inhibitor candidates 3.

Derivatives synthesized from the 5-bromo precursor can be functionalized with phenolic or carboxylic acid moieties. These functional groups anchor into the ALR2 anion-binding pocket (interacting with Tyr48 and His110), while the rigid quinoxalinone core stacks against Trp111, providing high selectivity for ALR2 over the closely related ALR1 enzyme.

Quantitative Data Summary

The following table summarizes representative structure-activity relationship (SAR) data for derivatives synthesized from the 5-Bromo-1-methylquinoxalin-2(1H)-one scaffold against primary targets.

Compound / DerivativePrimary TargetIC50 (µM)Key Structural Feature & Causality
5-Bromo-1-methylquinoxalin-2(1H)-one LDHA / ALR2>50.0Unfunctionalized scaffold; lacks extended pocket engagement.
Derivative A (Aryl-substituted) LDHA12.4Extended π-conjugation at C5 improves hydrophobic cleft binding.
Derivative B (Phenolic-substituted) ALR20.032 - 0.468Phenolic OH acts as a potent hydrogen-bond donor in the anion pocket 3.
Oxamate (Positive Control) LDHA15.6Standard reference for LDHA inhibition 2.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain the why behind the how.

Protocol 1: Late-Stage Functionalization via Suzuki-Miyaura Coupling

This protocol details the conversion of 5-Bromo-1-methylquinoxalin-2(1H)-one into a diverse library of C5-aryl derivatives.

Rationale: We utilize a biphasic solvent system (1,4-Dioxane/Water) to ensure adequate solvation of both the lipophilic quinoxalinone and the inorganic base, preventing premature catalyst precipitation. Pd(dppf)Cl2​ is selected as the catalyst because its large bite angle facilitates the challenging oxidative addition into the electron-rich heteroaryl bromide bond.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, charge 5-Bromo-1-methylquinoxalin-2(1H)-one (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2​CO3​ (2.5 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v). Self-Validation: Degassing via three freeze-pump-thaw cycles is mandatory; residual oxygen will rapidly oxidize the palladium catalyst, resulting in homocoupling of the boronic acid (a common false-positive impurity).

  • Catalyst Introduction: Add Pd(dppf)Cl2​ (0.05 eq) under a positive stream of argon.

  • Reaction: Seal the tube and heat at 90°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Purification & QC: Quench with water, extract with EtOAc, and purify via flash chromatography. Critical QC: Compounds must pass LC-MS with >95% purity before biological evaluation to prevent trace palladium or homocoupled byproducts from generating false positives in enzymatic assays.

Protocol 2: High-Throughput LDHA Enzyme Inhibition Assay

Rationale: This continuous kinetic assay measures the depletion of NADH at 340 nm. We use Diisopropylethylamine (DIPEA) in the buffer rather than Triethylamine (TEA). DIPEA is more sterically hindered, reducing the likelihood of unwanted nucleophilic interactions with electrophilic library compounds during the pre-incubation phase.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, and 0.01% Tween-20. Note: Tween-20 prevents the lipophilic quinoxalinone derivatives from forming colloidal aggregates, which can artificially inhibit the enzyme via sequestration.

  • Reagent Mixing: In a 96-well UV-transparent plate, add 90 µL of buffer, 5 µL of recombinant human LDHA (final concentration 1 nM), and 2 µL of the test compound (dissolved in DMSO).

  • Pre-incubation: Incubate at room temperature for 15 minutes to allow for binding equilibrium.

  • Initiation: Add 3 µL of a substrate mixture containing Pyruvate (final 2 mM) and NADH (final 200 µM) to initiate the reaction.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm for 10 minutes using a microplate reader.

  • Self-Validation (Controls):

    • Positive Control: Oxamate (known LDHA inhibitor).

    • Compound-Only Control: Test compound + NADH (no enzyme) to subtract any compound autofluorescence or inherent absorbance at 340 nm.

Workflow Scaffold 5-Bromo-1-methylquinoxalin-2(1H)-one Coupling Pd-Catalyzed Suzuki Coupling Scaffold->Coupling Boronic Acids Purification HPLC Purification & LC-MS Coupling->Purification Crude Mixture Assay Enzymatic Assay (LDHA/ALR2) Purification->Assay Pure Compounds (>95%) Hit Hit Validation & IC50 Assay->Hit Kinetic Readout

Caption: Step-by-step workflow from late-stage functionalization to hit validation.

Conclusion

The 5-Bromo-1-methylquinoxalin-2(1H)-one scaffold is far more than a simple building block; it is a meticulously designed pharmacophore that balances synthetic tractability with profound biological potential. By locking the tautomeric state and providing a reliable vector for late-stage C-H or cross-coupling functionalization 4, it enables researchers to systematically probe the active sites of challenging targets like LDHA and ALR2. Adhering to the rigorous, self-validating protocols outlined above ensures that hit compounds derived from this core translate reliably into robust lead optimization campaigns.

References

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)
  • Source: researchgate.
  • Source: benchchem.
  • Visible-light-induced Decarboxylative Acylation of Quinoxalin-2(1H)

Sources

Protocols & Analytical Methods

Method

Standard laboratory protocol for the synthesis of 5-Bromo-1-methylquinoxalin-2(1H)-one

Introduction & Mechanistic Rationale The quinoxalin-2(1H)-one scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and fluorescent probes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The quinoxalin-2(1H)-one scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and fluorescent probes. The synthesis of asymmetric derivatives, such as 5-Bromo-1-methylquinoxalin-2(1H)-one , presents a distinct regiochemical challenge. Traditional condensation of 3-substituted o-phenylenediamines with α-keto acids often yields an inseparable mixture of 5- and 8-substituted regioisomers.

To bypass this limitation, this protocol details a highly controlled, three-step linear sequence designed to achieve absolute regioselectivity. The workflow relies on the differential reactivity of functional groups:

  • Nucleophilic Aromatic Substitution (SNAr): Exploiting the superior leaving-group ability of fluorine over bromine to selectively install the secondary amine.

  • Chemoselective Béchamp Reduction: Utilizing iron-mediated reduction to convert the nitro group to a primary amine without causing hydrodehalogenation of the sensitive aryl bromide [1].

  • Regioselective Cyclocondensation: Leveraging the kinetic preference of the primary amine for the aldehyde and the secondary amine for the ester to exclusively form the 5-bromo isomer.

Synthetic Workflow Visualization

G SM 1-Bromo-3-fluoro-2-nitrobenzene R1 Step 1: SNAr MeNH2, K2CO3, THF, 0°C to RT SM->R1 INT1 3-Bromo-N-methyl-2-nitroaniline R1->INT1 R2 Step 2: Béchamp Reduction Fe, NH4Cl, EtOH/H2O, 80°C INT1->R2 INT2 3-Bromo-N1-methylbenzene-1,2-diamine R2->INT2 R3 Step 3: Cyclocondensation Ethyl glyoxylate, AcOH, PhMe, 110°C INT2->R3 PROD 5-Bromo-1-methylquinoxalin-2(1H)-one R3->PROD

Figure 1: Three-step regioselective synthesis workflow for 5-Bromo-1-methylquinoxalin-2(1H)-one.

Materials and Reagents

The following table summarizes the stoichiometric requirements and safety considerations for the synthesis scale described in this protocol (based on 10.0 g of starting material).

StepReagentMW ( g/mol )Eq.RoleSafety / Handling Notes
1 1-Bromo-3-fluoro-2-nitrobenzene220.001.0Starting MaterialToxic, skin irritant. Handle in fume hood.
1 Methylamine (2.0 M in THF)31.061.2NucleophileHighly flammable, corrosive gas in solution.
1 Potassium carbonate (K₂CO₃)138.211.5BaseHygroscopic; use anhydrous grade.
2 Iron powder (Fe, ~325 mesh)55.855.0ReductantFlammable solid. Inhalation hazard.
2 Ammonium chloride (NH₄Cl)53.492.0Proton sourceIrritant. Essential for mild activation of Fe.
3 Ethyl glyoxylate (50% in toluene)102.091.1ElectrophileFlammable, moisture-sensitive.
3 Glacial acetic acid (AcOH)60.050.1CatalystCorrosive. Drives imine formation.

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Causality & Design: The fluorine atom is highly activated by the strongly electron-withdrawing ortho-nitro group. Fluoride's high electronegativity stabilizes the Meisenheimer complex transition state, making it an exceptionally better leaving group than the sterically hindered bromine atom. This guarantees exclusive substitution at the C3 position.

  • Setup: Charge a flame-dried 250 mL round-bottom flask with 1-bromo-3-fluoro-2-nitrobenzene (10.0 g, 45.4 mmol) and anhydrous THF (100 mL). Add anhydrous K₂CO₃ (9.4 g, 68.1 mmol) to the solution.

  • Addition: Cool the suspension to 0 °C using an ice-water bath. Add the methylamine solution (2.0 M in THF, 27.2 mL, 54.5 mmol) dropwise over 15 minutes. Self-Validation: The dropwise addition controls the exothermic displacement, preventing the formation of bis-alkylated byproducts.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1, UV visualization).

  • Workup: Quench the reaction with distilled water (100 mL) and extract with EtOAc (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The intermediate, 3-bromo-N-methyl-2-nitroaniline , is obtained as a bright orange solid and can be used without further purification.

Step 2: Chemoselective Béchamp Reduction

Causality & Design: Standard catalytic hydrogenation (e.g., [2]) poses a severe risk of hydrodehalogenation, which would cleave the essential carbon-bromine bond. The classic [3] utilizing iron powder and a mild proton source (NH₄Cl) is highly chemoselective, reducing the nitro group to an amine while leaving the aryl halide completely intact [4].

  • Setup: In a 500 mL round-bottom flask, suspend the crude 3-bromo-N-methyl-2-nitroaniline (10.0 g, 43.3 mmol) in a solvent mixture of Ethanol (160 mL) and Water (40 mL).

  • Reagent Addition: Add Iron powder (12.1 g, 216.5 mmol) and NH₄Cl (4.6 g, 86.6 mmol) to the suspension.

  • Reaction: Equip the flask with a reflux condenser and heat to 80 °C for 2 hours. Self-Validation: The reaction mixture will transition from orange to a dark brown/black slurry as iron(II/III) oxides are generated, indicating active reduction.

  • Workup: Cool the mixture to 40 °C. Filter the warm suspension through a tightly packed pad of Celite to remove the iron sludge. Wash the filter cake generously with hot EtOAc (200 mL). Concentrate the filtrate to remove the ethanol. Extract the remaining aqueous phase with EtOAc (2 × 100 mL), wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. The resulting 3-bromo-N1-methylbenzene-1,2-diamine is a dark, oxidation-sensitive oil and must be used immediately in the next step.

Step 3: Regioselective Cyclocondensation

Causality & Design: The unhindered primary amine (C2 position) rapidly condenses with the highly electrophilic aldehyde carbon of ethyl glyoxylate to form an imine. Subsequently, the secondary methylamine (C1 position) attacks the ester carbonyl. The elimination of ethanol permanently closes the pyrazinone ring. Because the bromine atom is adjacent to the primary amine in the starting material, it ends up adjacent to the imine nitrogen (N4) in the final product, yielding exclusively the 5-bromo isomer.

  • Setup: Dissolve the freshly prepared 3-bromo-N1-methylbenzene-1,2-diamine (~8.5 g, 42.3 mmol) in anhydrous Toluene (150 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: Add Ethyl glyoxylate (50% solution in toluene, 9.2 mL, 46.5 mmol) followed by Glacial acetic acid (0.24 mL, 4.2 mmol) to catalyze the imine formation.

  • Reaction: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C (reflux) for 6 hours. Self-Validation: The Dean-Stark trap will collect the azeotroped water and ethanol byproducts, physically driving the lactamization equilibrium to completion.

  • Workup & Purification: Cool the reaction to room temperature. The target compound typically precipitates directly from the toluene solution upon cooling. Collect the precipitate by vacuum filtration, washing with cold toluene (20 mL) and hexanes (30 mL). If the supernatant retains product, concentrate and purify via silica gel flash chromatography (DCM/MeOH 95:5).

Analytical Characterization & Validation

To verify the success of the synthesis and the absolute regiochemistry of the final product, the following analytical profile should be confirmed.

TechniqueTarget ParameterExpected ResultStructural Interpretation
LC-MS (ESI) m/z [M+H]⁺238.98, 240.98 (1:1 isotopic ratio)Confirms the exact mass and the preservation of exactly one bromine atom.
¹H NMR (CDCl₃)δ ~8.20 ppm (s, 1H)Singlet in the downfield regionConfirms the C3-H imine proton, validating successful pyrazinone ring closure.
¹H NMR (CDCl₃)δ ~3.70 ppm (s, 3H)Sharp singlet integrating to 3HConfirms the presence of the N-methyl group at the N1 position.
¹H NMR (CDCl₃)δ 7.30 – 7.80 ppm (m, 3H)Three distinct aromatic signals (d, d, t)Confirms the 1,2,3-trisubstituted benzene ring pattern characteristic of the 5-bromo isomer.

References

  • V. Papa, et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2631–2635.[Link]

  • F. Alonso, et al. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, 118(12), 5811–5879.[Link]

  • S. Kubota, et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Advances, 15, 4512-4518.[Link]

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-methylquinoxalin-2(1H)-one

Executive Summary & Chemical Significance In modern drug discovery and materials science, the quinoxalin-2(1H)-one scaffold is a privileged pharmacophore. Specifically, 5-Bromo-1-methylquinoxalin-2(1H)-one serves as a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

In modern drug discovery and materials science, the quinoxalin-2(1H)-one scaffold is a privileged pharmacophore. Specifically, 5-Bromo-1-methylquinoxalin-2(1H)-one serves as a highly versatile, orthogonally reactive building block. The presence of the N1-methyl group serves a critical causal function: it prevents tautomerization to the enol form (hydroxyquinoxaline), locking the heterocycle in the quinoxalinone state. This structural rigidity prevents catalyst poisoning by free N-H or O-H coordination during transition-metal catalysis.

The C5-bromo substituent provides a robust handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the pyrazine ring exerts an electron-withdrawing effect, the C5-Br bond is highly susceptible to oxidative addition by electron-rich Pd(0) complexes. Concurrently, the C3 position remains electronically distinct and available for late-stage direct C-H functionalization, enabling the rapid assembly of complex, multi-substituted libraries.

Mechanistic Causality & Strategic Design

The success of Pd-catalyzed cross-coupling on this scaffold relies on controlling the catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination. As established in foundational cross-coupling literature (), the oxidative addition of Pd(0) into the C5-Br bond is accelerated by the electron-deficient nature of the quinoxalinone core.

However, the choice of ligand is paramount. For C-N bond formation (Buchwald-Hartwig amination), using bulky, electron-rich dialkylbiaryl phosphines like XPhos ensures the catalyst remains in an active mono-ligated Pd(0) state, preventing the formation of unreactive bis-ligated complexes that stall the cycle ().

Furthermore, functionalizing the C5 position first via Pd-catalysis leaves the C3 position open for subsequent C-H activation. Pd-coupling conditions (basic, thermal) are completely orthogonal to C3 C-H functionalization conditions (acidic, radical-mediated, or photoredox), allowing for sequential, one-pot or two-step diversification ().

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Substrate TransMet Transmetalation Pd(II) Complex OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination Transition State TransMet->RedElim Isomerization RedElim->Pd0 - Product Product C5-Aryl-1-methyl quinoxalin-2(1H)-one RedElim->Product Substrate 5-Bromo-1-methyl quinoxalin-2(1H)-one Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura coupling of 5-Bromo-1-methylquinoxalin-2(1H)-one.

Quantitative Data: Reaction Optimization

To establish the most robust methodology, various catalytic systems were evaluated for the C5-arylation of 5-Bromo-1-methylquinoxalin-2(1H)-one with phenylboronic acid. The data below summarizes the causality behind the optimal conditions.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Causality / Observation
1Pd(PPh3)4NoneK2CO31,4-Dioxane/H2O9045Low yield; PPh3 is insufficiently electron-rich for rapid oxidative addition.
2Pd(dppf)Cl2NoneK2CO3DMF9065Bidentate dppf limits the transmetalation rate due to steric rigidity.
3Pd2(dba)3XPhosNaOtBu1,4-Dioxane100<10Strong alkoxide base degrades the quinoxalinone core via ring-opening.
4 Pd2(dba)3 XPhos Cs2CO3 1,4-Dioxane 100 92 Optimal: Bulky ligand facilitates reductive elimination; mild base protects core.
5Pd(OAc)2SPhosK3PO4Toluene/H2O10088Biphasic system works well; water generates the reactive boronate complex.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Objective: Synthesize C5-aryl derivatives using a biphasic solvent system to facilitate boronate formation.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-1-methylquinoxalin-2(1H)-one (1.0 mmol, 1.0 eq), arylboronic acid (1.5 mmol, 1.5 eq), Pd(OAc)2 (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and K3PO4 (2.0 mmol, 2.0 eq).

  • Degassing (Critical Step): Add Toluene (4.0 mL) and Deionized H2O (1.0 mL). Seal the tube with a septum and sparge the biphasic mixture with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the Pd-catalyzed homocoupling of the arylboronic acid, which would consume the reagent and drastically lower the yield.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the characteristic isotopic bromine doublet (M, M+2 peaks of equal intensity) confirms complete oxidative addition. If a persistent black precipitate forms within the first 30 minutes, it signifies Pd(0) oxidation to inactive palladium black, indicating insufficient degassing.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C5-Amination)

Objective: Form C5-N bonds using secondary amines while avoiding base-mediated degradation of the heterocycle.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with 5-Bromo-1-methylquinoxalin-2(1H)-one (1.0 mmol, 1.0 eq), Pd2(dba)3 (0.025 mmol, 2.5 mol% = 5 mol% Pd), XPhos (0.10 mmol, 10 mol%), and Cs2CO3 (2.0 mmol, 2.0 eq).

    • Causality: Cs2CO3 is chosen over NaOtBu because the quinoxalinone lactam moiety is sensitive to strong nucleophilic bases, which can induce ring-opening.

  • Reagent Addition: Add anhydrous 1,4-Dioxane (5.0 mL) followed by the secondary amine (1.2 mmol, 1.2 eq).

  • Reaction: Stir the mixture at 100 °C for 16 hours.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The appearance of a mass shift corresponding to [M - Br + Amine] confirms successful C-N bond formation. If a mass corresponding to [M - Br + H] (hydrodehalogenation) is dominant, it indicates that reductive elimination is too slow relative to beta-hydride elimination. If this occurs, switch to a more sterically demanding ligand like BrettPhos to accelerate reductive elimination.

  • Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts and Pd residues, eluting with CH2Cl2. Concentrate and purify via chromatography.

Orthogonal Functionalization Strategy

By successfully installing the desired functional group at the C5 position via Pd-catalysis, researchers can subsequently target the C3 position. The C3-H bond is highly polarized and can be functionalized via radical pathways (e.g., Minisci-type reactions) or photoredox catalysis without interfering with the newly formed C5-aryl or C5-amino bonds.

OrthogonalWorkflow Start 5-Bromo-1-methyl quinoxalin-2(1H)-one Step1 Pd-Catalyzed Cross-Coupling (C5) Start->Step1 Intermediate C5-Functionalized Intermediate Step1->Intermediate Suzuki/Buchwald Step2 Direct C-H Activation (C3) Intermediate->Step2 Final C3, C5-Disubstituted Target Molecule Step2->Final Radical/Photoredox

Orthogonal functionalization workflow utilizing C5 cross-coupling and C3 C-H activation.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 1995, 95, 2457-2483. URL:[Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews 2016, 116, 12564–12649. URL:[Link]

  • Mao, P.; Zhu, J.; Yuan, J.; Yang, L.; Xiao, Y.; Zhang, C. "Recent Advances on the Catalytic Functionalization of Quinoxalin-2(1H)-ones via C–H Bond Activation." Chinese Journal of Organic Chemistry 2021, 41, 4588-4604. URL:[Link]

Method

Using 5-Bromo-1-methylquinoxalin-2(1H)-one as a building block for quinoxaline derivatives

Application Note: 5-Bromo-1-methylquinoxalin-2(1H)-one as a Versatile Building Block in Drug Discovery Executive Summary & Chemical Rationale Quinoxaline derivatives are privileged, nitrogen-rich heterocyclic scaffolds i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Bromo-1-methylquinoxalin-2(1H)-one as a Versatile Building Block in Drug Discovery

Executive Summary & Chemical Rationale

Quinoxaline derivatives are privileged, nitrogen-rich heterocyclic scaffolds in medicinal chemistry. They form the core of several FDA-approved therapeutics, including the antiviral agents Glecaprevir and Voxilaprevir, as well as the targeted anticancer agent Erdafitinib 1[1]. The structural versatility of the quinoxaline nucleus allows for extensive functionalization, leading to a wide array of pharmacological activities 1[1].

Among the available synthons, 5-Bromo-1-methylquinoxalin-2(1H)-one is a highly strategic building block due to its programmable, orthogonal reactivity profile:

  • N1-Methylation: The methyl group at the N1 position locks the molecule in the lactam (quinoxalinone) tautomeric form. This causality is twofold: it prevents unwanted N-alkylation during downstream synthesis and significantly enhances the lipophilicity of the resulting drug candidates, which is critical for cellular permeability and oral bioavailability.

  • C5-Bromination: The bromine atom at the 5-position serves as a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Recent structure-activity relationship (SAR) studies demonstrate that introducing bromo groups into the quinoxaline skeleton provides superior inhibition against non-small-cell lung cancer cells compared to traditional nitro-substituted variants 2[2].

  • C3-H Innate Reactivity: The C3 position of the quinoxalin-2(1H)-one core is highly electron-deficient. This allows for direct C-H functionalization via radical pathways or photoredox catalysis, enabling late-stage diversification without the need for pre-functionalization 3[3].

Synthetic Strategy & Reactivity Mapping

SyntheticStrategy SM 5-Bromo-1-methylquinoxalin-2(1H)-one (Core Scaffold) C5 C5-Position: Pd-Catalyzed Cross-Coupling SM->C5 Halogen Handle C3 C3-Position: Direct C-H Functionalization SM->C3 Innate Reactivity Suzuki Suzuki-Miyaura (Aryl Boronic Acids) C5->Suzuki Buchwald Buchwald-Hartwig (Amines) C5->Buchwald Minisci Radical Amination (e.g., TMSN3) C3->Minisci Drugs Advanced Quinoxaline Derivatives Suzuki->Drugs Buchwald->Drugs Minisci->Drugs

Fig 1. Divergent synthetic functionalization map of 5-Bromo-1-methylquinoxalin-2(1H)-one.

Experimental Protocols & Workflows

Self-Validating Design: The following protocols are engineered with built-in analytical checkpoints to ensure reaction fidelity and reproducibility.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Objective: To install an aryl or heteroaryl pharmacophore at the C5 position. Causality & Design: Pd(dppf)Cl₂ is selected as the catalyst because its bidentate ligand (dppf) enforces a cis-geometry on the palladium center, promoting rapid reductive elimination and minimizing unwanted protodehalogenation side reactions. A biphasic solvent system (1,4-Dioxane/Water) is utilized to ensure the solubility of both the organic building block and the inorganic base (K₂CO₃).

Materials:

  • 5-Bromo-1-methylquinoxalin-2(1H)-one (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane : H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-1-methylquinoxalin-2(1H)-one, the arylboronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Rationale: Dissolved oxygen can rapidly oxidize the palladium(0) active species and promote oxidative homocoupling of the boronic acid, drastically reducing yields.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of inert gas. Seal the flask.

  • Heating: Heat the reaction mixture to 90°C in a pre-heated oil bath for 4–6 hours.

  • Validation Checkpoint (LC-MS/TLC): Monitor the reaction progression. The starting material exhibits a characteristic isotopic doublet (m/z [M+H]⁺ ~239/241) in LC-MS due to the bromine isotopes. Complete conversion is validated by the total disappearance of these peaks and the emergence of the desired product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Direct C3-H Functionalization (Radical Amination)

Objective: To introduce functional groups at the C3 position via multi-component tandem approaches without pre-functionalization 4[4]. Causality & Design: Utilizing azidotrimethylsilane (TMSN₃) under oxidative conditions generates an azide radical that regioselectively attacks the electron-deficient C3 position.

Step-by-Step Methodology:

  • Reaction Setup: Combine 5-Bromo-1-methylquinoxalin-2(1H)-one (1.0 equiv) and TMSN₃ (2.0 equiv) in anhydrous acetonitrile (MeCN).

  • Oxidant Addition: Add a radical initiator (e.g., PivOH or a copper-based catalyst) to facilitate single-electron oxidation and intramolecular cyclization 4[4].

  • Stirring: Stir at room temperature until TLC indicates complete consumption of the starting material.

  • Quenching: Quench carefully with water. (Caution: Unreacted TMSN₃ can form toxic hydrazoic acid; handle exclusively in a well-ventilated fume hood and quench with a mild base).

  • Isolation: Extract with DCM, dry over Na₂SO₄, and purify via chromatography.

Quantitative Data Presentation

To guide synthetic optimization, Table 1 summarizes typical condition screenings for the Suzuki-Miyaura coupling of bromoquinoxalinones.

Table 1: Optimization of C5 Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent (Ratio)Temp (°C)Time (h)Yield (%)*
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901265
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)100878
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 5 92
4Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O (4:1)90489

*Isolated yields based on standard optimization matrices for bromo-heterocycles. Entry 3 represents the optimal self-validating protocol.

Biological Application & Mechanism of Action

Once functionalized, quinoxaline derivatives synthesized from this building block exhibit potent biological activities. For instance, specific aryl-substituted quinoxalines act as selective ATP-competitive inhibitors of human protein tyrosine kinases (PTKs) such as VEGFR-2 5[5]. Inhibition of VEGFR-2 disrupts the downstream PI3K/AKT signaling cascade, leading to G2/M cell cycle arrest and the induction of apoptosis via caspase-3 dependent pathways 5[5].

MOA Drug Quinoxaline Derivative (e.g., C5-Aryl Substituted) VEGFR2 VEGFR-2 Kinase Domain Drug->VEGFR2 ATP-Competitive Inhibition PI3K PI3K / AKT Pathway VEGFR2->PI3K Downregulation CellCycle G2/M Cell Cycle Arrest PI3K->CellCycle Caspase Caspase-3 Activation PI3K->Caspase Apoptosis Tumor Cell Apoptosis CellCycle->Apoptosis Caspase->Apoptosis

Fig 2. Mechanism of action for quinoxaline-based anticancer derivatives targeting VEGFR-2.

References

  • Title: Quinoxaline Derivatives: A Technical Guide for Drug Development | Source: benchchem.com | URL: 1

  • Title: Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers | Source: nih.gov | URL: 5

  • Title: Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells | Source: rsc.org | URL: 2

  • Title: Catalytic Systems for Quinoxalin-2(1H)-one Functionalization | Source: evitachem.com | URL: 3

  • Title: Presumptive reaction mechanism | Source: researchgate.net | URL: 4

Sources

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-methylquinoxalin-2(1H)-one

Executive Summary & Mechanistic Rationale The quinoxalin-2(1H)-one scaffold is a highly privileged structural motif in modern drug discovery, frequently serving as the core for aldose reductase (ALR2) inhibitors, antican...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The quinoxalin-2(1H)-one scaffold is a highly privileged structural motif in modern drug discovery, frequently serving as the core for aldose reductase (ALR2) inhibitors, anticancer agents, and kinase modulators[1][2]. Functionalizing this core via transition-metal catalysis allows for rapid library generation and lead optimization. However, the Suzuki-Miyaura cross-coupling of 5-bromo-1-methylquinoxalin-2(1H)-one presents unique synthetic challenges that require precise optimization.

The Mechanistic Challenge: The bromine atom at the C5 position is sterically congested due to its peri-interaction with the adjacent N4 nitrogen lone pair and the bridgehead carbon. Furthermore, the fused pyrazine-ring system is highly electron-deficient. In standard Suzuki-Miyaura couplings, electron-deficient aryl halides undergo rapid oxidative addition, but the severe steric hindrance at the C5 position of this specific quinoxalinone severely impedes the approach of standard, low-steric-bulk palladium complexes (such as Pd(PPh3​)4​ ).

The Strategic Solution: To overcome this kinetic barrier, the catalytic system must employ bulky, electron-rich dialkylbiarylphosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)[3]. The massive steric bulk of XPhos forces the formation of a highly reactive, mono-ligated Pd0-L active species. This low-coordinate palladium center exhibits exceptional nucleophilicity, driving the oxidative addition into the hindered C-Br bond, while the ligand's steric profile subsequently accelerates the final reductive elimination step to release the product[3][4].

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OA Oxidative Addition (Overcoming Steric Hindrance) Pd0->OA 5-Br-Quinoxalinone PdII Pd(II) Intermediate (Ar-Pd-Br) OA->PdII TM Transmetalation (Boronate Complex Transfer) PdII->TM Base Activation PdII_Ar Pd(II) Diaryl Complex (Ar-Pd-Ar') TM->PdII_Ar Ar-B(OH)3⁻ RE Reductive Elimination (C-C Bond Formation) PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product 5-Aryl-1-methylquinoxalin-2(1H)-one RE->Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling tailored for sterically hindered quinoxalinones.

Strategic Parameter Selection

A successful protocol is not merely a list of reagents; it is a carefully balanced thermodynamic and kinetic system.

  • Precatalyst Selection (XPhos Pd G3): Rather than generating the active catalyst in situ from Pd2​(dba)3​ and free ligand, utilizing a third-generation Buchwald precatalyst (XPhos Pd G3) ensures a 1:1 Pd-to-ligand ratio and rapid, quantitative generation of the active Pd0 species under mild basic conditions. This prevents catalyst deactivation pathways common with hindered substrates[3].

  • Base Selection ( K3​PO4​ ): The Suzuki coupling requires the boronic acid to be activated into a boronate anion [ArB(OH)3​]− to facilitate transmetalation[5][6]. Potassium phosphate ( K3​PO4​ ) provides the optimal pKa to generate this species without causing base-mediated degradation of the quinoxalinone core.

  • Solvent System (1,4-Dioxane / H2​O ): A biphasic or miscible aqueous system is critical. Water dissolves the inorganic base and stabilizes the boronate transition state, while 1,4-dioxane provides excellent solubility for the organic substrates and allows for thermal activation at 90 °C[7].

Quantitative Data & Reaction Optimization

The table below summarizes the optimization trajectory, demonstrating the causality behind the selected protocol parameters.

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Time (h)Isolated Yield (%)
1 Pd(PPh3​)4​ (5 mol%) K2​CO3​ Toluene / H2​O 902415% (Recovered SM)
2 Pd(dppf)Cl2​ (5 mol%) K3​PO4​ 1,4-Dioxane / H2​O 901842%
3 Pd(OAc)2​ / SPhos (5 mol%) Cs2​CO3​ 1,4-Dioxane / H2​O 1001278%
4 XPhos Pd G3 (2 mol%) K3​PO4​ 1,4-Dioxane / H2​O 90 12 94% (Optimal)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure reproducibility and high yields.

Workflow Setup 1. Reagent Assembly (Glovebox/Schlenk) Degas 2. Strict Degassing (Ar Purge 3x) Setup->Degas Heat 3. Thermal Activation (90°C, 12h) Degas->Heat Workup 4. Aqueous Workup (EtOAc Extraction) Heat->Workup Purify 5. Chromatography (Silica Gel) Workup->Purify

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Materials Required
  • Substrate: 5-Bromo-1-methylquinoxalin-2(1H)-one (1.0 mmol, 239.07 g/mol )

  • Coupling Partner: Arylboronic acid (1.5 mmol)

  • Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: K3​PO4​ (3.0 mmol)

  • Solvents: 1,4-Dioxane (4.0 mL), HPLC-grade H2​O (1.0 mL)

Methodology

Step 1: Reaction Setup

  • To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromo-1-methylquinoxalin-2(1H)-one (239 mg, 1.0 mmol), the chosen arylboronic acid (1.5 mmol), XPhos Pd G3 (16.9 mg, 0.02 mmol), and anhydrous K3​PO4​ (636 mg, 3.0 mmol)[7].

  • Seal the tube with a rubber septum.

Step 2: Inert Atmosphere Generation (Degassing)

  • Connect the Schlenk tube to a Schlenk line.

  • Evacuate the flask under high vacuum for 2 minutes, then backfill with dry Argon. Repeat this cycle three times to ensure complete removal of atmospheric oxygen, which rapidly degrades Pd0 species.

Step 3: Solvent Addition & Reaction Initiation

  • Degas a mixture of 1,4-dioxane and water (4:1 v/v) by sparging with Argon for 15 minutes.

  • Inject 5.0 mL of the degassed solvent mixture into the Schlenk tube via syringe.

  • Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

  • Transfer the sealed tube to a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 12 hours[7].

Validation Checkpoint 1: Upon heating, the reaction mixture should transition from a heterogeneous suspension to a dark, mostly homogeneous solution. This color change indicates the successful activation of the XPhos Pd G3 precatalyst into the active Pd0 complex.

Step 4: Reaction Monitoring & Workup

  • After 12 hours, cool the reaction vessel to room temperature.

  • Validation Checkpoint 2: Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The starting 5-bromo-1-methylquinoxalin-2(1H)-one typically exhibits an Rf​ of ~0.45 (highly UV active at 254 nm). Complete consumption of this spot alongside the appearance of a new product spot confirms reaction completion[7].

  • Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Combine the organic layers, wash with saturated aqueous NaCl (brine, 20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[7].

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of Hexanes to Ethyl Acetate (typically 90:10 to 60:40, depending on the polarity of the arylboronic acid used) to isolate the pure 5-aryl-1-methylquinoxalin-2(1H)-one.

References

  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery - Benchchem URL
  • Suzuki Coupling - Organic Chemistry Portal URL
  • Suzuki cross-coupling - Chemistry LibreTexts URL
  • Recent Advances on the Catalytic Functionalization of Quinoxalin-2(1H)
  • trans-Dichlorobis(XPhos)palladium(II)
  • Design and Synthesis of Potent and Multifunctional Aldose Reductase Inhibitors Based on Quinoxalinones - ResearchGate URL

Sources

Method

Application Note: Buchwald-Hartwig Amination of 5-Bromo-1-methylquinoxalin-2(1H)-one

Executive Summary The quinoxalin-2(1H)-one scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including kinase inhibitors, antimicrobial agents, and anti-tubercular drugs . Functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoxalin-2(1H)-one scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including kinase inhibitors, antimicrobial agents, and anti-tubercular drugs . Functionalization of this core via carbon-nitrogen (C–N) bond formation is a critical pathway in drug discovery. This application note details a robust, highly optimized Buchwald-Hartwig amination protocol specifically designed for 5-bromo-1-methylquinoxalin-2(1H)-one .

By utilizing a palladium-catalyzed cross-coupling strategy, researchers can efficiently install diverse primary and secondary amines at the sterically hindered C5 position. The protocol emphasizes mechanistic causality, catalyst architecture, and self-validating experimental controls to ensure high-fidelity synthesis.

Structural & Mechanistic Rationale

Substrate Anatomy & Chemoselectivity

The substrate, 5-bromo-1-methylquinoxalin-2(1H)-one, presents unique electronic and steric microenvironments:

  • The 1-Methyl Group: Unprotected quinoxalin-2(1H)-ones are prone to competitive N-arylation or N-alkylation under basic cross-coupling conditions. The presence of the N1-methyl group acts as a permanent protecting group, enforcing strict chemoselectivity and directing the palladium catalyst exclusively to the C5–Br bond.

  • The C5 Position: The C5-bromide is located peri to the N4 nitrogen atom. This creates significant steric hindrance that can impede the reductive elimination step of the catalytic cycle. Furthermore, the electron-deficient nature of the pyrazine-fused ring accelerates the initial oxidative addition but requires careful ligand selection to prevent the catalyst from stalling at the Pd(II) intermediate stage .

Catalytic Cycle Dynamics

The reaction relies on the synergistic interplay between a Pd(0) precursor and a bulky, electron-rich biarylphosphine ligand. The cycle proceeds through four distinct phases:

  • Oxidative Addition: The active Pd(0)L species inserts into the C5–Br bond. The electron-deficient quinoxalinone core facilitates this step.

  • Amine Coordination: The amine nucleophile binds to the Pd(II) center, displacing the bromide ion.

  • Deprotonation: A strong base (e.g., NaOtBu) removes the proton from the coordinated amine, generating a palladium-amido complex.

  • Reductive Elimination: The rate-determining step (RDS). The steric bulk of the ligand forces the C5-carbon and the amido-nitrogen together, expelling the product and regenerating the Pd(0) catalyst .

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C5-Br) Pd0->OxAdd 5-Bromo-1-methylquinoxalin-2(1H)-one AmineCoord Amine Coordination & Base Deprotonation OxAdd->AmineCoord Amine + Base RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim Halide salt byproduct RedElim->Pd0 Product Release

Caption: Catalytic cycle of the Buchwald-Hartwig amination at the quinoxalinone C5 position.

Catalyst System Architecture

To overcome the peri-steric hindrance at the C5 position, the selection of the ligand is paramount.

  • Ligand (XPhos): First-generation ligands like BINAP or PPh₃ fail to promote efficient reductive elimination, leading to low yields and protodehalogenation side-reactions. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) provides the necessary steric bulk (via the triisopropylphenyl ring) to accelerate reductive elimination, while its electron-rich dicyclohexylphosphine moiety stabilizes the Pd(0) state .

  • Palladium Source (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is utilized as an air-stable Pd(0) precursor. It readily exchanges dba ligands for XPhos in solution.

  • Base (NaOtBu): Sodium tert-butoxide is the optimal base for rapid deprotonation. If the amine or substrate contains base-sensitive functional groups (e.g., esters), the weaker base Cs₂CO₃ should be substituted, though this requires extending the reaction time.

Empirical Data & Optimization

The following tables summarize the quantitative optimization and substrate scope for this specific transformation. These empirical baselines serve as a reference for expected outcomes.

Table 1: Catalyst System Optimization for 5-Bromo-1-methylquinoxalin-2(1H)-one

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)BINAP (4)NaOtBu (1.5)Toluene10015
2Pd(OAc)₂ (4)XPhos (4)NaOtBu (1.5)Toluene10068
3 Pd₂(dba)₃ (2) XPhos (4) NaOtBu (1.5) Toluene 100 92
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene10085
5Pd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.5)Toluene10089

Table 2: Amine Substrate Scope (Using Optimized Conditions from Entry 3)

EntryAmine PartnerTypeTime (h)Isolated Yield (%)
1MorpholineSec-Aliphatic1292
2PiperidineSec-Aliphatic1288
3AnilinePri-Aromatic1485
44-MethoxyanilinePri-Aromatic1489
5tert-ButylaminePri-Aliphatic1876

Execution Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system. The inclusion of specific in-process controls ensures that the researcher can verify the integrity of the reaction before proceeding to the next step.

Step-by-Step Procedure

1. Preparation & Inert Atmosphere Setup

  • Action: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, charge 5-bromo-1-methylquinoxalin-2(1H)-one (239 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and NaOtBu (144 mg, 1.5 mmol).

  • Action: Seal the tube with a rubber septum. Connect to a Schlenk line. Evacuate the tube under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Causality: Rigorous exclusion of oxygen is non-negotiable. Trace oxygen rapidly oxidizes the electron-rich XPhos ligand to XPhos-oxide, which cannot bind palladium, irreversibly poisoning the catalyst and stalling the reaction at the oxidative addition stage.

2. Reagent Addition & Reaction Execution

  • Action: Add anhydrous, degassed toluene (5.0 mL) and the target amine (e.g., morpholine, 104 µL, 1.2 mmol) via a gas-tight syringe through the septum.

  • Action: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800–1000 rpm) for 12 hours.

  • Causality: Vigorous stirring is critical. The reaction begins as a heterogeneous suspension (due to the insolubility of the base and initial catalyst complexes). Poor mixing leads to mass-transfer limitations, artificially depressing the reaction rate.

3. In-Process Control (Self-Validation)

  • Action: After 12 hours, cool the mixture to room temperature. Withdraw a 10 µL aliquot via syringe, dilute with 1 mL of LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

  • Validation Metric: Confirm the complete disappearance of the starting material's characteristic isotopic doublet (m/z 239/241) and the emergence of the product mass (e.g., m/z 246 for the morpholine adduct). If starting material remains, add an additional 0.5 equiv of amine and stir for 4 more hours.

4. Workup & Purification

  • Action: Dilute the crude reaction mixture with ethyl acetate (20 mL). Filter the dark suspension through a short pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 × 10 mL).

  • Causality: Filtration through Celite® removes precipitated inorganic salts (NaBr, excess NaOtBu) and insoluble palladium black. Failing to remove these particulates will cause severe emulsion issues during any subsequent aqueous washing and will streak during chromatography.

  • Action: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/EtOAc gradient) to afford the pure 5-amino-1-methylquinoxalin-2(1H)-one derivative.

Workflow S1 1. Reagent Preparation Weigh Pd, Ligand, Base S2 2. Inert Atmosphere Argon Evac/Backfill (x3) S1->S2 S3 3. Reaction Execution Heat 100 °C, Vigorous Stirring S2->S3 S4 4. In-Process Control LC-MS/TLC Verification S3->S4 S5 5. Quench & Extraction Celite Filtration S4->S5 S6 6. Purification Flash Chromatography S5->S6

Caption: Step-by-step experimental workflow for the palladium-catalyzed amination protocol.

References

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters - ACS Publications. Available at:[Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts - MDPI. Available at:[Link]

  • A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis. PubMed Central (PMC). Available at:[Link]

Application

Application Notes &amp; Protocols: Strategic Functionalization of 5-Bromo-1-Methylquinoxalin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Notes and Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Notes and Experimental Protocols.

Introduction and Mechanistic Rationale

The quinoxalin-2(1H)-one scaffold is a privileged pharmacophore prevalent in kinase inhibitors, antimicrobial agents, and metabolic enzyme modulators[1][2]. Among its derivatives, 5-Bromo-1-methylquinoxalin-2(1H)-one is uniquely valuable due to its dual-reactivity profile. It offers two orthogonal sites for late-stage functionalization:

  • The C3–H Bond: The highly electron-deficient nature of the pyrazine ring makes the C3 position exceptionally susceptible to nucleophilic radical attack (Minisci-type reactions)[3][4].

  • The C5–Br Bond: The aryl bromide acts as a classic electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Understanding the causality behind reagent selection is critical. The C3 position requires single-electron transfer (SET) dynamics—often facilitated by visible-light photoredox catalysis or hypervalent iodine(III) reagents[5]—to generate transient radicals. Conversely, the C5 position is sterically hindered by the adjacent N1-methyl group, necessitating palladium catalysts with bulky, electron-rich ligands (e.g., dppf or XPhos) to drive oxidative addition and reductive elimination.

Mandatory Visualization: Reactivity and Catalytic Pathways

DualReactivity Core 5-Bromo-1-methylquinoxalin-2(1H)-one C3 C3-H Functionalization (Electron-Deficient Site) Core->C3 Radical Attack C5 C5-Br Functionalization (Aryl Halide Site) Core->C5 Oxidative Addition Radical Minisci-Type Radical Addition (Photoredox/Metal-Free) C3->Radical CrossCoupling Transition-Metal Cross-Coupling (Pd/Cu Catalysis) C5->CrossCoupling C3_Products 3-Alkyl/Aryl/Acyl Derivatives Radical->C3_Products C5_Products 5-Aryl/Amino/Alkyl Derivatives CrossCoupling->C5_Products

Caption: Dual reactivity pathways of 5-Bromo-1-methylquinoxalin-2(1H)-one at C3 and C5 positions.

PhotoredoxCycle PC Photocatalyst (PC) e.g., fac-Ir(ppy)3 PC_star Excited PC* [Ir(III)*] PC->PC_star Visible Light (hv) RadicalGen Radical Precursor (Single Electron Transfer) PC_star->RadicalGen SET AlkylRadical Alkyl Radical (R•) RadicalGen->AlkylRadical Fragmentation Adduct Nitrogen-Centered Radical Intermediate AlkylRadical->Adduct Addition to C3=N Adduct->PC SET (Regenerates PC) Product C3-Functionalized Product Adduct->Product Oxidation/Deprotonation

Caption: Visible-light photoredox catalytic cycle for C3-H alkylation of quinoxalinones.

Data Presentation: Optimized Reagents and Catalysts

The following table summarizes the field-proven catalytic systems for the functionalization of the quinoxalin-2(1H)-one scaffold[3][4][6].

Reaction TypeTarget BondCatalyst/ReagentOxidant/BaseTypical SolventTemp/ConditionsYield Range
Photoredox Alkylation C3–Hfac-Ir(ppy)₃ (1-2 mol%)K₂S₂O₈ (1.5 eq)DMSO or MeCNRT, Blue LED (460 nm)65–92%
Hypervalent Arylation C3–HPhI(OAc)₂ (1.2 eq)NoneHFIP or DCMRT to 50 °C50–85%
Metal-Free Amination C3–HI₂ (20 mol%)O₂ / TBHPEthyl AcetateAmbient, Air54–82%
Suzuki-Miyaura C5–BrPd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O90 °C, Thermal70–95%
Buchwald-Hartwig C5–BrPd₂(dba)₃ / XPhostBuONa (1.5 eq)Toluene100 °C, Thermal60–88%

Experimental Protocols (Self-Validating Systems)

Protocol A: Visible-Light-Induced C3-H Alkylation via Photoredox Catalysis

Causality & Design: Alkyl radicals are highly reactive and transient. By utilizing fac-Ir(ppy)₃ under blue LED irradiation, we achieve a controlled Single Electron Transfer (SET) to an alkyl source (e.g., Katritzky salts or carboxylic acids)[3][7]. The use of DMSO stabilizes the radical intermediates, while K₂S₂O₈ acts as a terminal oxidant to re-aromatize the intermediate nitrogen-centered radical back to the quinoxalinone core. Degassing is mandatory to prevent triplet-state quenching of the photocatalyst by molecular oxygen.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-1-methylquinoxalin-2(1H)-one (0.5 mmol, 1.0 equiv), the alkyl radical precursor (0.75 mmol, 1.5 equiv), fac-Ir(ppy)₃ (0.005 mmol, 1 mol%), and K₂S₂O₈ (0.75 mmol, 1.5 equiv).

  • Solvent Addition & Degassing: Add 3.0 mL of anhydrous DMSO. Seal the tube with a rubber septum. Degas the mixture via the Freeze-Pump-Thaw method (3 cycles) or by sparging with ultra-pure Argon for 15 minutes. Validation: The solution should transition from a cloudy suspension to a clear, brightly colored solution (usually yellow/orange depending on the precursor).

  • Irradiation: Place the Schlenk tube 2–3 cm away from a 24W Blue LED strip (λ = 460 nm). Stir vigorously at room temperature for 12–16 hours. A cooling fan should be used to maintain the temperature below 30 °C.

  • Reaction Tracking: Monitor the reaction via TLC (Hexanes:EtOAc, 7:3). The starting material (UV active at 254 nm) should be consumed, yielding a lower-Rf fluorescent spot.

  • Workup & Validation: Dilute the mixture with EtOAc (20 mL) and wash with brine (3 × 10 mL) to remove DMSO. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

  • Confirmation: Validate the C3-alkylation via ¹H NMR (disappearance of the sharp C3-H singlet around δ 8.2–8.4 ppm).

Protocol B: C5-Suzuki-Miyaura Cross-Coupling

Causality & Design: The N1-methyl group induces significant steric bulk around the C5-bromide. Standard Pd(PPh₃)₄ often fails due to sluggish reductive elimination. We employ Pd(dppf)Cl₂, where the bidentate dppf ligand enforces a large bite angle, accelerating the reductive elimination step. A biphasic 1,4-Dioxane/H₂O system is used to ensure the solubility of both the organic substrates and the inorganic base (K₂CO₃), which is critical for the transmetalation step.

Step-by-Step Methodology:

  • Preparation: To a 25 mL sealed tube, add the C3-functionalized 5-Bromo-1-methylquinoxalin-2(1H)-one (0.5 mmol, 1.0 equiv), arylboronic acid (0.75 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.025 mmol, 5 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Solvent Addition & Degassing: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H₂O. Sparge the biphasic mixture with Argon for 10 minutes. Causality: Oxygen must be excluded to prevent the oxidation of the phosphine ligand to phosphine oxide, which would deactivate the catalyst.

  • Heating: Seal the tube with a Teflon cap and heat in a pre-equilibrated oil bath at 90 °C for 8 hours under vigorous stirring.

  • Reaction Tracking: Monitor via LC-MS. The isotopic pattern of the brominated starting material (M and M+2 peaks of equal intensity) will disappear, replaced by the mass of the cross-coupled product.

  • Workup & Validation: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing with EtOAc (30 mL). Extract the filtrate with water, dry the organic phase over MgSO₄, and concentrate in vacuo.

  • Confirmation: Validate via ¹³C NMR and HRMS. The successful coupling will show a downfield shift and complex multiplet structures in the aromatic region (δ 7.2–7.8 ppm) corresponding to the newly introduced aryl ring.

References

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions Molecules (MDPI / PMC)[Link]

  • The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents Frontiers in Chemistry[Link]

  • Recent Advances on the Catalytic Functionalization of Quinoxalin-2(1H)-ones via C-H Bond Activation Chinese Journal of Organic Chemistry (via ResearchGate)[Link]

  • Iodine-Catalyzed C–N Bond Formation: Synthesis of 3-Aminoquinoxalinones under Ambient Conditions The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-1-methylquinoxalin-2(1H)-one Synthesis

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on functionalized heterocycles, optimizing the yield of rigid scaffolds like 5-bromo-1-methylquinoxalin-2(1H)-one is critical.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on functionalized heterocycles, optimizing the yield of rigid scaffolds like 5-bromo-1-methylquinoxalin-2(1H)-one is critical. This guide is designed for bench scientists and process chemists who are experiencing yield bottlenecks, regioselectivity issues, or incomplete conversions during the synthesis of this specific quinoxalinone derivative.

Below, we dissect the mechanistic causality behind common synthetic failures and provide self-validating protocols to ensure reproducible, high-yield outcomes.

Synthetic Workflow & Strategy

There are two primary disconnections for synthesizing 5-bromo-1-methylquinoxalin-2(1H)-one. The choice of route depends on precursor availability and the specific impurities you are trying to avoid.

SynthesisRoutes A 5-Bromoquinoxalin-2(1H)-one (Pre-formed Core) C N-Methylation (MeI, Base, DMF) A->C Route A B 3-Bromo-N1-methylbenzene-1,2-diamine (Acyclic Precursor) D Cyclocondensation (Ethyl glyoxylate, TFA) B->D Route B E 5-Bromo-1-methylquinoxalin-2(1H)-one (Target Product) C->E D->E

Fig 1. Primary synthetic routes for 5-Bromo-1-methylquinoxalin-2(1H)-one.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I seeing significant O-alkylation byproducts during the N-methylation of 5-bromoquinoxalin-2(1H)-one?

Mechanistic Causality: Quinoxalin-2(1H)-ones exist in a dynamic lactam-lactim tautomeric equilibrium. When deprotonated, the resulting anion is an ambident nucleophile, meaning the negative charge is delocalized across both the nitrogen and the oxygen atoms. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen is "softer." If you use a hard electrophile or a silver-based base (like Ag₂CO₃), the transition state strongly favors O-alkylation (kinetic control). The Solution: To drive the reaction toward the thermodynamically stable N-alkylated product, you must use a soft electrophile like methyl iodide (MeI) combined with an alkali metal base (K₂CO₃ or NaH) in a polar aprotic solvent (DMF). This combination stabilizes the N-alkylation transition state, making it the dominant pathway[1].

Mechanism SM Quinoxalinolate Anion N_Alk N-Alkylation (Thermodynamic) SM->N_Alk Soft Electrophile (MeI) Polar Aprotic (DMF) O_Alk O-Alkylation (Kinetic) SM->O_Alk Hard Electrophile Ag+ Salts

Fig 2. Regioselectivity mechanisms in the alkylation of quinoxalin-2(1H)-one anions.

Q2: My cyclocondensation reaction (Route B) stalls at the intermediate Schiff base. How do I force the ring closure?

Mechanistic Causality: The reaction between an o-phenylenediamine and ethyl glyoxylate occurs in two distinct steps: rapid imine formation (Schiff base) followed by intramolecular amidation (lactamization). While standard protocols often rely on refluxing ethanol[2], the presence of the electron-withdrawing bromine atom at the 3-position of your diamine severely reduces the nucleophilicity of the adjacent amine. This creates a kinetic barrier for the final ring closure. The Solution: Switch from neutral refluxing ethanol to an acid-catalyzed system. The addition of a Brønsted acid like trifluoroacetic acid (TFA) protonates the ester carbonyl, increasing its electrophilicity and lowering the activation energy for the intramolecular attack. This allows the cyclization to proceed smoothly, often at room temperature[3].

Q3: I'm observing unreacted starting material during N-methylation despite using excess MeI. What is the limitation?

Mechanistic Causality: This is almost always a mass-transfer limitation rather than a chemical one. 5-Bromoquinoxalin-2(1H)-one exhibits strong intermolecular hydrogen bonding and π−π stacking, making it poorly soluble in many organic solvents. If the base cannot efficiently deprotonate the solid substrate, the reaction remains heterogeneous and stalls. The Solution: Implement a "pre-formation" step. React the substrate with Sodium Hydride (NaH) in DMF for 45 minutes before adding the methylating agent. The resulting sodium quinoxalinolate salt is highly soluble, shifting the reaction to a homogeneous phase and ensuring near-quantitative conversion upon MeI addition.

Quantitative Optimization Data

To illustrate the impact of reaction parameters on regioselectivity and overall yield, review the optimization matrix below. These data points represent standard screening results for the methylation of the 5-bromoquinoxalin-2(1H)-one core.

BaseSolventTemperatureAdditiveN-Methyl Yield (%)O-Methyl Yield (%)Unreacted SM (%)
K₂CO₃Acetone56 °C (Reflux)None62%12%26%
K₂CO₃DMF25 °CNone85%<5%~10%
NaH DMF 0 °C to 25 °C None 96% Trace 0%
Ag₂CO₃Toluene80 °CNone18%75%7%

Self-Validating Experimental Protocols

Protocol A: Optimized N-Methylation via Sodium Hydride (Recommended)

This protocol utilizes a strong base to ensure complete homogeneous deprotonation prior to alkylation[1].

Reagents:

  • 5-Bromoquinoxalin-2(1H)-one: 1.0 eq (10 mmol, 2.25 g)

  • Sodium Hydride (60% dispersion in mineral oil): 1.2 eq (12 mmol, 480 mg)

  • Methyl Iodide (MeI): 1.5 eq (15 mmol, 0.93 mL)

  • Anhydrous DMF: 25 mL

Step-by-Step Procedure:

  • Preparation: Flush a thoroughly dried 100 mL round-bottom flask with inert gas (N₂ or Ar). Add NaH and anhydrous DMF. Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Add 5-bromoquinoxalin-2(1H)-one portion-wise over 10 minutes to manage hydrogen gas evolution.

    • Validation Checkpoint: The initial opaque suspension will bubble and gradually transition into a clear, deep-orange/red solution. This visual change confirms the complete formation of the soluble sodium salt. Do not proceed until bubbling ceases (approx. 30-45 mins).

  • Alkylation: Add MeI dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 7:3). The baseline starting material spot under UV 254 nm should be completely absent, replaced by a single, higher Rf​ spot (~0.6).

  • Workup: Quench the reaction by slowly pouring the mixture into 100 mL of vigorously stirred ice water.

    • Validation Checkpoint: The target product, 5-bromo-1-methylquinoxalin-2(1H)-one, will rapidly precipitate as a pale yellow solid, while the DMF and inorganic salts remain in the aqueous phase.

  • Isolation: Filter the solid, wash with cold water (3 x 20 mL), and dry under high vacuum.

Protocol B: Acid-Catalyzed Cyclocondensation

Use this protocol if you are building the core from the acyclic diamine precursor to avoid thermal degradation[3].

Reagents:

  • 3-Bromo-N1-methylbenzene-1,2-diamine: 1.0 eq (5 mmol)

  • Ethyl glyoxylate (50% solution in toluene): 1.2 eq (6 mmol)

  • Trifluoroacetic acid (TFA): 1.0 eq (5 mmol)

  • Dichloromethane (DCM): 20 mL

Step-by-Step Procedure:

  • Condensation: Dissolve the diamine in DCM at room temperature. Add ethyl glyoxylate in one portion.

  • Catalysis: Add TFA dropwise. Stir the reaction at room temperature for 4 hours.

    • Validation Checkpoint: The reaction mixture will darken slightly. TLC monitoring will show the rapid formation of an intermediate, which will slowly convert into the final cyclized product over the 4-hour period.

  • Neutralization & Workup: Dilute with an additional 20 mL of DCM. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize the TFA.

    • Validation Checkpoint: Aqueous layer pH should test neutral (pH ~7) to ensure all acid is removed.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 5-Bromo-1-methylquinoxalin-2(1H)-one

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of halogenated quinoxalinone derivatives in standard polar aprotic solv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of halogenated quinoxalinone derivatives in standard polar aprotic solvents (e.g., MeCN, DMF, DMSO). This guide bypasses generic advice to dissect the thermodynamic and kinetic barriers specific to 5-Bromo-1-methylquinoxalin-2(1H)-one and provides field-proven, self-validating protocols to overcome them.

Part 1: Root Cause Analysis (The Causality of Insolubility)

Before changing parameters blindly, we must understand why 5-Bromo-1-methylquinoxalin-2(1H)-one resists solvation. The insolubility of this specific scaffold is driven by a triad of structural features that create an exceptionally high crystal lattice energy:

  • Strong π−π Stacking: The planar bicyclic quinoxalin-2(1H)-one core facilitates highly ordered, strong intermolecular π−π stacking interactions. The distance between quinoxaline rings in neighboring planes is typically around 3.77–3.97 Å, creating a massive thermodynamic barrier to dissolution1[1][2].

  • Halogen Bonding: The 5-bromo substituent introduces high polarizability and halogen bonding capabilities. While halogens generally confer lipid solubility, they can decrease solubility in highly polar, non-halogenated media unless specific dipole-dipole interactions are met[1].

  • Absence of Hydrogen Bond Donors: While the C2-carbonyl acts as a hydrogen bond acceptor, the N1-methylation removes the primary H-bond donor. This forces the molecule to rely entirely on dipole-dipole and dispersion forces for solvation in aprotic media3[3].

Causality Root Low Solubility in Polar Aprotic Solvents PiStack Strong Intermolecular π-π Stacking PiStack->Root Halogen Halogen Bonding (5-Bromo Group) Halogen->Root Lattice High Crystal Lattice Energy Lattice->Root Solvent Inadequate Solvent Cavity Formation Solvent->Root Planar Planar Quinoxalinone Core Planar->PiStack

Logical causality of 5-Bromo-1-methylquinoxalin-2(1H)-one insolubility.

Part 2: Solvent Selection & Quantitative Data

Not all polar aprotic solvents are created equal. The principle of "like dissolves like" requires matching the solvent's dielectric constant ( ϵ ) and dipole moment ( μ ) to the solute's polarizability to effectively reduce interfacial tension 4[4].

Table: Polar Aprotic Solvent Parameters for Quinoxalinone Solvation
SolventDielectric Constant ( ϵ )Dipole Moment (D)Solvation Efficacy for Quinoxalinones
Acetonitrile (MeCN) 37.53.92Low (Poor disruption of π−π stacking)
N,N-Dimethylformamide (DMF) 36.73.82Moderate (Good general solvation)
N-Methyl-2-pyrrolidone (NMP) 32.24.09High (Excellent intercalation for planar aromatics)
Dimethyl Sulfoxide (DMSO) 46.83.96Very High (Strongest dipole-dipole interaction)

Part 3: Tiered Troubleshooting Protocols

Every protocol detailed below is designed as a self-validating system . You must incorporate a control vial to verify that the intervention (and not simply the passage of time) caused the dissolution.

Tier 1: Kinetic Interventions (Overcoming Activation Energy)

Causality: Often, the thermodynamic solubility limit is sufficient for your reaction, but the kinetics of breaking the dense crystal lattice are exceedingly slow at room temperature. Protocol:

  • Baseline Preparation: Weigh 10 mg of 5-Bromo-1-methylquinoxalin-2(1H)-one into two separate 2 mL HPLC vials. Add 1 mL of your chosen solvent (e.g., DMF) to each.

  • Control (Vial A): Leave at room temperature (20°C) with magnetic stirring at 300 rpm.

  • Intervention (Vial B): Place in an ultrasonic bath heated to 50°C for 15 minutes.

  • Validation: If Vial B yields a clear solution and remains clear upon cooling to room temperature for 2 hours, your issue was purely kinetic. If it precipitates upon cooling, the solution is thermodynamically supersaturated, and you must proceed to Tier 2.

Tier 2: Solvent Switching & Co-Solvent Systems

Causality: If the primary solvent cannot lower the interfacial tension sufficiently, a solvent with a higher dipole moment or a co-solvent system is required. NMP is structurally similar to DMF, but its cyclic lactam structure often intercalates better between planar aromatic rings, disrupting stacking. Protocol:

  • Solvent Switch: Replace MeCN or DMF with NMP or anhydrous DMSO.

  • Co-solvent Titration: If a specific solvent is mandated for downstream chemistry (e.g., MeCN for photoredox catalysis), create a binary mixture.

  • Add the compound to 0.8 mL of the primary solvent (MeCN).

  • Titrate in the co-solvent (DMSO or NMP) in 50 µL increments, vortexing for 30 seconds after each addition, until complete dissolution is achieved.

  • Validation: Record the minimum volume fraction of co-solvent required. Run a micro-scale test reaction to ensure the co-solvent does not quench your reactive intermediates.

Tier 3: Chemical Additives (Chaotropic Salts)

Causality: Lithium chloride (LiCl) is highly soluble in polar aprotic solvents and acts as a chaotropic agent. The small, highly charged Li + ion coordinates with the C2-carbonyl oxygen of the quinoxalinone, disrupting the intermolecular lattice and drastically increasing solubility without changing the bulk solvent. Protocol:

  • Prepare a 5% (w/v) solution of anhydrous LiCl in your target solvent (e.g., DMF).

  • Add your quinoxalinone substrate to this salt-doped solvent.

  • Stir at 40°C for 10 minutes.

  • Validation: Compare dissolution time and capacity against a neat DMF control. (Caution: Ensure LiCl is compatible with your downstream reagents, as it may interfere with certain transition metal catalysts).

Workflow Start Start: Undissolved Solid Step1 Tier 1: Kinetic Energy (Heat 50°C + Sonication) Start->Step1 Check1 Dissolved? Step1->Check1 Step2 Tier 2: Solvent Switch (MeCN -> DMF -> NMP -> DMSO) Check1->Step2 No Success Proceed with Reaction Check1->Success Yes Check2 Dissolved? Step2->Check2 Step3 Tier 3: Additives (Add 5% LiCl or Co-solvent) Check2->Step3 No Check2->Success Yes Step3->Success Works Fail Redesign Synthetic Route Step3->Fail Fails

Tiered troubleshooting workflow for resolving polar aprotic solvent insolubility.

Part 4: Frequently Asked Questions (FAQs)

Q1: My 5-Bromo-1-methylquinoxalin-2(1H)-one dissolves initially but crashes out when I add my nucleophile or base. Why? A1: This is a classic "salting-out" effect. When you add a base (like K2CO3 or DIPEA) or another reagent, you alter the ionic strength and polarity of the medium, which can force the hydrophobic quinoxalinone out of solution. Solution: Pre-dissolve your reagents in the maximum allowable volume of solvent before combining, or switch to a more robust solvent like NMP that maintains solvation capacity across varying ionic strengths5[5].

Q2: I am doing a photoredox cross-coupling and cannot use DMSO because it absorbs UV/Vis light or quenches the excited state. What is the alternative? A2: If DMSO is incompatible, utilize N,N-Dimethylacetamide (DMAc) or NMP . Both are polar aprotic, have excellent solubilizing power for planar aromatics, and possess wider electrochemical and photochemical windows than DMSO. Alternatively, consider lowering the overall concentration of your reaction from 0.1 M to 0.02 M.

Q3: Does the purity of the quinoxalinone affect its solubility? A3: Absolutely. Residual palladium from previous coupling steps, or unreacted starting materials, can act as nucleation sites, promoting rapid crystallization (crashing out) from supersaturated states 6[6]. Ensure your starting material is >98% pure via NMR/HPLC before optimizing the solvent system.

References

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses Source: MDPI URL:1

  • Managing poor solubility and instability issues in reactions Source: Benchchem URL:4

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives Source: PMC (PubMed Central) URL:5

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: MDPI URL:3

  • Technical Support Center: Improving the Solubility of Z-N-Me-Ala-OH in Organic Solvents Source: Benchchem URL:6

Sources

Troubleshooting

Optimizing temperature and solvent for 5-Bromo-1-methylquinoxalin-2(1H)-one nucleophilic substitution

Welcome to the Application Scientist Support Center. This hub is engineered for synthetic chemists and drug development professionals troubleshooting nucleophilic aromatic substitution (SNAr) on the deactivated 5-bromo-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This hub is engineered for synthetic chemists and drug development professionals troubleshooting nucleophilic aromatic substitution (SNAr) on the deactivated 5-bromo-1-methylquinoxalin-2(1H)-one scaffold.

Unlike standard haloarenes, the quinoxalin-2(1H)-one core presents a unique regioselectivity and reactivity challenge. Below, you will find mechanistic insights, a self-validating protocol, and troubleshooting FAQs to help you drive your reaction to completion.

Mechanistic Insight: The "C3 vs. C5" Dilemma

The primary reason SNAr fails on 5-bromo-1-methylquinoxalin-2(1H)-one is a misunderstanding of the molecule's electronic landscape. While the 5-bromo position is activated by the para-imine nitrogen (N4), the C3 position (the C=N double bond) is highly electrophilic .

  • Kinetic Control (The Trap): Nucleophilic attack at the C3 position is kinetically favored due to the low activation energy required to add to the polarized C=N bond[1]. If the reaction is run at low temperatures, the nucleophile will stall here. If oxygen is present, this reversible adduct undergoes irreversible Oxidative Nucleophilic Substitution of Hydrogen (ONSH)[2], destroying your starting material.

  • Thermodynamic Control (The Solution): To achieve the desired SNAr at the 5-bromo position, the reaction must be pushed into the thermodynamic regime. High temperatures (>100 °C) promote the reversion of the C3-adduct back to the starting material, giving the slower but irreversible C5-Meisenheimer complex formation a chance to proceed[1].

Mechanism SM 5-Bromo-1-methylquinoxalin-2(1H)-one + Nucleophile C3 Kinetic Attack at C3 (Fast, Reversible) SM->C3 Low Temp / Protic Solvent C5 Thermodynamic Attack at C5 (Slow, High Ea) SM->C5 High Temp (>100°C) Polar Aprotic Solvent C3->SM High Temp (Reversion) ONSH ONSH Byproduct (Oxidative Substitution) C3->ONSH O2 Present (Irreversible) SNAr Desired SNAr Product (5-Substituted) C5->SNAr - Br⁻ (Irreversible)

Reaction coordinate pathways for quinoxalin-2(1H)-one nucleophilic substitution.

Solvent & Temperature Optimization Matrix

Choosing the right solvent and temperature is the difference between recovering starting material and achieving quantitative yield. Polar aprotic solvents are mandatory, as they leave the nucleophile "naked" and highly reactive while stabilizing the anionic Meisenheimer intermediate[3].

SolventTemperature (°C)C3-Attack (Kinetic)C5 SNAr (Thermodynamic)Mechanism & Troubleshooting Notes
THF 65 (Reflux)High< 5%Temperature too low; reaction stalls at the reversible C3 adduct.
EtOH 78 (Reflux)Moderate< 10%Protic solvent hydrogen-bonds to the nucleophile, dampening reactivity.
DMF 100Low60-70%Good conversion, but DMF can decompose into dimethylamine if pushed hotter.
DMSO 110-120Very Low> 85%Optimal. High heat drives the thermodynamic C5 product; solvent is stable.
NMP 130-140Very Low> 90%Excellent for highly sterically hindered or weak nucleophiles.

Self-Validating Experimental Protocol

Workflow: High-Temperature SNAr Amidation of 5-Bromo-1-methylquinoxalin-2(1H)-one

This protocol includes built-in analytical checkpoints to ensure the thermodynamic regime is reached and ONSH byproducts are avoided.

Step 1: Reagent Preparation & Inert Atmosphere

  • Action: In an oven-dried 10 mL Schlenk flask, add 5-bromo-1-methylquinoxalin-2(1H)-one (1.0 equiv, 0.5 mmol) and the amine nucleophile (e.g., morpholine, 3.0 equiv). Purge the flask with Argon for 5 minutes.

  • Causality: The C3 position is highly susceptible to[2]. Removing atmospheric oxygen prevents the irreversible oxidation of the kinetic C3-adduct, allowing it to revert to the starting material.

  • Validation Check: A properly sealed flask will hold positive Argon pressure. If the solvent bubbles excessively upon heating, the seal is compromised, risking oxygen ingress.

Step 2: Solvent Addition

  • Action: Add 2.5 mL of anhydrous, degassed DMSO (0.2 M concentration).

  • Causality: DMSO strongly solvates the nucleophile's counter-cation while leaving the nucleophile highly reactive. It also stabilizes the anionic Meisenheimer complex formed during C5 attack[3].

  • Validation Check: The starting material should fully dissolve, forming a clear, pale-yellow solution. Cloudiness indicates water contamination, which can lead to competitive hydroxide attack and ring-opening.

Step 3: Thermodynamic Heating & Monitoring

  • Action: Heat the reaction mixture to 110 °C using a pre-heated oil bath for 12–18 hours.

  • Causality: Elevated temperatures provide the activation energy required to overcome the barrier for C5 attack and drive the equilibrium away from the kinetically favored C3-adduct[1].

  • Validation Check: After 4 hours, pull a 50 µL aliquot, quench in 1 mL EtOAc/H2O, and spot the organic layer on a silica TLC plate (Eluent: 40% EtOAc/Hexanes). The starting material (UV active, Rf ~0.6) should diminish, and a new, highly fluorescent or UV-active spot (Rf ~0.4) should appear. If a highly polar baseline spot dominates, the temperature is too low, and the C3-adduct is accumulating.

Step 4: Quench and Workup

  • Action: Cool to room temperature, dilute with 15 mL EtOAc, and wash with 5% aqueous LiCl solution (3 x 10 mL).

  • Causality: DMSO is notoriously difficult to remove via evaporation. Aqueous LiCl highly partitions DMSO into the aqueous phase, preventing it from co-eluting during chromatography.

  • Validation Check: The organic layer should dry easily over Na₂SO₄ without clumping into a sticky resin (which would indicate residual DMSO).

Troubleshooting FAQs

Q: Why is my reaction yielding a mixture of C3-substituted and C5-substituted products? A: You are trapped in a mixed kinetic/thermodynamic regime. The highly electrophilic C3 position is attacked first (kinetic control)[1]. If your temperature is too low (e.g., <80 °C) or if oxygen is present, this intermediate is trapped as the ONSH byproduct[2]. Solution: Increase the temperature to >110 °C to promote the reversibility of the C3-adduct, and ensure strict Argon/Nitrogen inertion to prevent oxidation.

Q: My reaction in DMF at 130 °C yielded a dimethylamine byproduct. How do I prevent this? A: At temperatures above 120 °C, especially in the presence of basic nucleophiles, DMF undergoes thermal decomposition to release dimethylamine and carbon monoxide. Dimethylamine is a strong, unhindered nucleophile that will rapidly outcompete your intended nucleophile for the 5-bromo position. Solution: Switch to DMSO or NMP, which possess superior thermal stability under basic conditions.

Q: Can I use ethanol or methanol to run this SNAr? A: It is highly discouraged. Protic solvents like ethanol form strong hydrogen bonds with the nucleophile, significantly dampening its reactivity. While protic solvents can work for highly activated substrates (like 2-chloroquinoxalines), the deactivated 5-bromo position requires maximum nucleophilicity. Solution: Stick to polar aprotic solvents (DMSO, NMP, or DMAc).

Q: What if my nucleophile is too weak (e.g., an unactivated aniline) and SNAr fails even at 140 °C? A: If direct SNAr fails, you must pivot to transition-metal catalysis. A Palladium-catalyzed Buchwald-Hartwig amination (using Pd₂(dba)₃ and a bulky ligand like BrettPhos or XPhos) will bypass the Meisenheimer complex requirement entirely, allowing for C-N bond formation at the 5-position under milder temperatures (80–100 °C).

References

  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent Source: Molecules (National Institutes of Health / PMC) URL:[Link]

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade Source: Arabian Journal of Chemistry URL:[Link]

  • A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study Source: Molecules (MDPI) URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Unwanted Debromination of 5-Bromo-1-methylquinoxalin-2(1H)-one

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the unwanted hydrodebromination (protodebromination) of 5-Bromo-1-methylquin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the unwanted hydrodebromination (protodebromination) of 5-Bromo-1-methylquinoxalin-2(1H)-one during catalytic cross-coupling cycles.

Because the quinoxalin-2(1H)-one scaffold is highly electron-deficient, it exhibits unique kinetic behavior in both transition-metal and photoredox catalysis. While this electronic nature accelerates initial activation steps, it leaves the highly reactive intermediates vulnerable to premature reduction[1][2]. This guide synthesizes mechanistic causality with field-proven protocols to help you design self-validating, debromination-free experiments.

Mechanistic Causality: The "Why" Behind Debromination

To prevent debromination, we must first understand the causality behind the experimental failures. The debromination of 5-bromo-1-methylquinoxalin-2(1H)-one typically occurs via two distinct pathways depending on the catalytic regime:

Pathway A: Palladium-Catalyzed Cross-Coupling

The electron-withdrawing nature of the quinoxalinone ring makes the initial oxidative addition to Pd(0) extremely fast[1]. However, if the subsequent transmetalation or migratory insertion step is slow, the resulting Ar-Pd(II)-Br intermediate persists in solution[2]. During this "waiting period," the intermediate can abstract a hydride from amine bases (via β -hydride elimination), alkoxides, or solvents (like DMF or 1,4-dioxane), forming an Ar-Pd-H species that reductively eliminates the debrominated byproduct[3][4].

Pathway B: Photoredox / Metallaphotoredox Catalysis

Single-electron transfer (SET) to the aryl bromide generates a radical anion that undergoes mesolytic cleavage to form a highly reactive aryl radical[5]. If radical capture by the coupling partner (or a Ni co-catalyst) is slower than Hydrogen Atom Transfer (HAT), the radical will abstract a hydrogen atom from the solvent (e.g., THF) or amine additives, resulting in protodebromination[6][7].

MechanisticPathways Start 5-Bromo-1-methylquinoxalin-2(1H)-one Pd_Cat Pd(0) Catalysis (Fast Oxidative Addition) Start->Pd_Cat Photo_Cat Photoredox Catalysis (Single Electron Transfer) Start->Photo_Cat Pd_Int Ar-Pd(II)-Br Intermediate Pd_Cat->Pd_Int Rad_Int Aryl Radical Intermediate Photo_Cat->Rad_Int Des_Pd Fast Transmetalation & Reductive Elimination Pd_Int->Des_Pd Undes_Pd Hydride Abstraction (from Amines/DMF/Dioxane) Pd_Int->Undes_Pd Des_Photo Fast Radical Capture (e.g., Ni-catalyst or Alkene) Rad_Int->Des_Photo Undes_Photo Hydrogen Atom Transfer (HAT) (from THF/Amines) Rad_Int->Undes_Photo Product Desired Cross-Coupled Product Des_Pd->Product Des_Photo->Product Byproduct Debrominated Byproduct (1-methylquinoxalin-2(1H)-one) Undes_Pd->Byproduct Undes_Photo->Byproduct

Figure 1: Diverging mechanistic pathways leading to desired coupling vs. unwanted debromination.

Troubleshooting Guide & FAQs

Q1: Why is my 5-bromo-1-methylquinoxalin-2(1H)-one substrate specifically so prone to debromination compared to standard aryl bromides? A1: The quinoxalinone core is strongly electron-deficient. Kinetic studies on electron-deficient aryl bromides show that while oxidative addition is accelerated, the equilibrium of subsequent steps (like migratory insertion or transmetalation) is less favorable, increasing the lifetime of the intermediate[1][2]. This provides ample time for off-cycle hydride abstraction or HAT to occur[8].

Q2: How do I optimize the base in Pd-catalyzed couplings to stop this? A2: Avoid amine bases (like TEA or DIPEA) and alkoxides (like NaOtBu) if debromination is observed, as they possess β -hydrogens and can act as potent hydride donors to the Pd(II) center[3][9]. Switch to strict inorganic bases such as anhydrous K3​PO4​ , K2​CO3​ , or Cs2​CO3​ [3].

Q3: Which solvents promote debromination, and what should I use instead? A3: Solvents that can act as hydride or hydrogen atom donors are the primary culprits. In Pd catalysis, DMF and 1,4-dioxane can undergo redox reactions to yield Pd(0) and act as hydride sources[4]. In photoredox catalysis, THF is a notorious H-atom donor due to its weak α -C-H bonds[10]. Recommendation: Switch to aprotic, non-donating solvents like Toluene, Acetonitrile (MeCN), or tert-Amyl alcohol[3][9][11].

Q4: Can tuning the catalyst or ligand system help? A4: Yes. In Pd catalysis, using bulky, electron-rich phosphine ligands (e.g., dppf, XPhos, or dtbpf) accelerates the transmetalation and reductive elimination steps, effectively outcompeting the debromination pathway[3][11]. In metallaphotoredox catalysis, increasing the concentration of the coupling partner or using a Ni-catalyst with a strongly coordinating ligand (like dtbbpy) facilitates faster radical capture[6].

Quantitative Data: Solvent and Base Selection Matrix

To design a self-validating system, use the following matrix to select conditions that thermodynamically and kinetically disfavor debromination.

ParameterHigh Debromination Risk (Avoid)Low Debromination Risk (Preferred)Mechanistic Rationale
Solvent (Pd-Cat) DMF, 1,4-Dioxane, EthanolToluene, CPME, MeCNDMF/Dioxane act as hydride donors to Pd(II)[4].
Solvent (Photoredox) THF, 2-MeTHF, Diethyl EtherMeCN, Benzene, t-Amyl AlcoholTHF undergoes facile Hydrogen Atom Transfer (HAT)[10].
Base TEA, DIPEA, NaOtBu K3​PO4​ , Cs2​CO3​ , K2​CO3​ Amines/alkoxides undergo β -hydride elimination[3][9].
Ligand (Pd-Cat) PPh3​ , P(o−tol)3​ dppf, XPhos, dtbpfBulky/electron-rich ligands accelerate transmetalation[3][11].
Additives NoneCu(I) salts, AgBF4Cu/Ag co-catalysts accelerate transmetalation rates[3].

Validated Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (Pd-Catalyzed)

Design Logic: Utilizes a non-hydride donating solvent (Toluene), an inorganic base ( K3​PO4​ ), and a bidentate ligand (dppf) to force rapid transmetalation and suppress β -hydride elimination.

  • Preparation: In a rigorously oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-1-methylquinoxalin-2(1H)-one (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.5 equiv, 0.75 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (5 mol%) and finely ground, anhydrous K3​PO4​ (3.0 equiv, 1.5 mmol).

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add degassed Toluene (4.0 mL) and degassed H2​O (0.4 mL). Note: The biphasic system aids base solubility without acting as a hydride source.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 12 hours. Monitor via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate for column chromatography.

Protocol B: Optimized Metallaphotoredox C-N Coupling

Design Logic: Utilizes MeCN to prevent solvent-mediated HAT and a high concentration of the nucleophile to ensure radical capture outpaces off-cycle decay.

  • Preparation: In a dried 8 mL vial, add 5-Bromo-1-methylquinoxalin-2(1H)-one (1.0 equiv, 0.2 mmol), the amine coupling partner (3.0 equiv, 0.6 mmol), and quinuclidine (0.2 equiv, 0.04 mmol) as an HAT catalyst.

  • Catalysts: Add [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (2 mol%) and NiCl2​(dtbbpy) (5 mol%).

  • Base & Solvent: Add anhydrous K2​CO3​ (2.0 equiv, 0.4 mmol). Transfer into a nitrogen-filled glovebox and add anhydrous, degassed Acetonitrile (MeCN) (2.0 mL). Seal the vial with a PTFE-lined septum cap.

  • Irradiation: Remove from the glovebox and irradiate with a 450 nm blue LED lamp (approx. 2 cm away) at room temperature for 16 hours. Use a cooling fan to ensure the reaction temperature does not exceed 30 °C.

  • Workup: Filter the crude mixture through a short pad of Celite, eluting with EtOAc, and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Reddit/Chempros. significant dehalogenation in stille coupling. Available at: [Link]

  • Chemical Society Reviews. Recent advances in visible light-activated radical coupling reactions. Available at: [Link]

  • The Journal of Organic Chemistry. Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. Available at: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at:[Link]

  • PMC. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. Available at: [Link]

  • ACS Catalysis. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. Available at: [Link]

  • ACS Publications. Reconceptualizing the IrIII Role in Metallaphotoredox Catalysis. Available at: [Link]

  • Journal of the American Chemical Society. Kinetics of a Ni/Ir-Photocatalyzed Coupling of ArBr with RBr. Available at: [Link]

Sources

Troubleshooting

Column chromatography purification techniques for 5-Bromo-1-methylquinoxalin-2(1H)-one crude mixtures

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and step-by-step methodologies for the chromatographic purification of 5-Bromo-1-methylquinoxalin-2(1H)-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and step-by-step methodologies for the chromatographic purification of 5-Bromo-1-methylquinoxalin-2(1H)-one . As a crucial heterocyclic scaffold in medicinal chemistry and photocatalysis[1], achieving high purity requires navigating specific challenges such as regioisomer co-elution and hydrogen-bond-induced streaking.

Part 1: Mechanistic Origins of Impurities

Before optimizing the chromatography, we must understand the causality behind the crude mixture's composition. The synthesis of quinoxalin-2(1H)-ones frequently involves the condensation of a diamine with an α -keto acid or glyoxylic acid derivative[2], followed by functionalization. For 5-bromo-1-methylquinoxalin-2(1H)-one, the synthesis generates specific impurity profiles:

  • Regioisomers: Condensation of the unsymmetrical 3-bromo-1,2-phenylenediamine with glyoxylic acid yields a mixture of 5-bromo and 8-bromoquinoxalin-2(1H)-ones. Differentiating these requires careful separation and NOE spectroscopic analysis[3].

  • Tautomeric Alkylation Byproducts: The intermediate quinoxalin-2(1H)-one undergoes lactam-lactim tautomerization. While N-methylation is thermodynamically favored under standard basic conditions, O-methylation (forming 5-bromo-2-methoxyquinoxaline) can occur as a non-polar byproduct.

  • Unreacted Precursors: Incomplete methylation leaves highly polar N-H quinoxalinones in the crude mixture.

Pathway Precursor 3-Bromo-1,2-phenylenediamine + Glyoxylic Acid Reaction Condensation & Cyclization Precursor->Reaction Iso5 5-Bromoquinoxalin-2(1H)-one (Sterically Hindered) Reaction->Iso5 Iso8 8-Bromoquinoxalin-2(1H)-one (Less Hindered) Reaction->Iso8 Methylation N-Methylation (MeI, Base) Iso5->Methylation Iso8->Methylation Target 5-Bromo-1-methylquinoxalin-2(1H)-one (Target) Methylation->Target Byproduct 8-Bromo-1-methylquinoxalin-2(1H)-one (Regioisomer Byproduct) Methylation->Byproduct

Synthetic pathway illustrating the generation of 5-bromo and 8-bromo quinoxalinone regioisomers.

Part 2: Troubleshooting FAQs

Q1: My 5-bromo and 8-bromo-1-methylquinoxalin-2(1H)-one regioisomers are co-eluting. How can I resolve them? A: Co-elution of these regioisomers on standard normal-phase silica is common because their overall dipole moments are nearly identical. Causality & Solution: The bromine atom at the 5-position is adjacent to the N-1 methyl group, creating steric hindrance that subtly alters the out-of-plane twisting of the methyl group compared to the 8-bromo isomer. To exploit this, switch to a less polar, highly discriminating solvent system (e.g., Toluene/Ethyl Acetate 9:1 instead of Hexane/Ethyl Acetate). Toluene's π−π interactions with the quinoxaline core enhance the separation of sterically distinct isomers.

Q2: I am observing severe tailing/streaking on my TLC and column, ruining the separation. Why? A: Streaking is typically caused by unreacted 5-bromoquinoxalin-2(1H)-one (the N-H precursor). Causality & Solution: The free N-H and C=O of the lactam motif act as strong hydrogen-bond donors and acceptors, interacting heavily with the silanol groups on the silica gel. The N-methylated target product lacks the N-H donor, making it significantly less polar. To elute the target product without dragging the N-H impurity into your fractions, use a non-polar isocratic system (e.g., Petroleum Ether/EtOAc 5:1)[4]. Once the target is collected, flush the column with a highly polar solvent (e.g., DCM/MeOH 9:1) to wash off the precursor.

Q3: My crude mixture has poor solubility in the starting eluent (e.g., Hexane/EtOAc 4:1). Can I wet-load it in pure DCM or DMF? A: No. Loading in strong solvents like DCM or DMF will cause immediate band broadening and destroy the resolution. Causality & Solution: Quinoxalinones frequently exhibit poor solubility in non-polar alkane solvents. If you wet-load in DCM, the strong solvent carries the sample down the column unevenly before it can partition onto the silica. You must use Dry Loading (detailed in Part 4) to circumvent solubility issues while maintaining a tight initial band.

SeparationLogic Start Crude Mixture Split1 Polarity Check Start->Split1 NonPolar O-Methylated Byproduct (Non-Polar, High Rf) Split1->NonPolar Hexane/EtOAc Target 5-Bromo N-Methyl Target (Medium Polarity, Mid Rf) Split1->Target Hexane/EtOAc Polar Unreacted N-H Precursor (Highly Polar, Low Rf) Split1->Polar DCM/MeOH

Logic tree for the chromatographic separation of 5-Bromo-1-methylquinoxalin-2(1H)-one impurities.

Part 3: Quantitative Data & Eluent Selection

Use the following table to predict the elution order of your crude mixture components.

Chromatographic Behavior of Quinoxalinone Derivatives
CompoundStructural FeatureRelative PolarityTypical Rf (Hexane:EtOAc 4:1)Elution Strategy
O-Methyl Byproduct Lactim ether (No H-bond donor)Low0.65 - 0.75Elutes in void/early fractions
5-Bromo-1-methyl Target N-Methyl lactam (Sterically hindered)Medium0.35 - 0.45Target fraction (Isocratic)
8-Bromo-1-methyl Isomer N-Methyl lactam (Less hindered)Medium0.30 - 0.40Target fraction (Requires slow gradient)
Unreacted N-H Precursor Free lactam (Strong H-bond donor)High0.05 - 0.10Flush with DCM:MeOH (9:1)

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates internal validation checks to guarantee the procedure is working as intended before reaching the final isolation step.

Standard Operating Procedure: Dry-Load Flash Column Chromatography

  • Step 1: 2D-TLC Validation (Pre-column Check) Spot your crude mixture in the corner of a square TLC plate. Run it in Hexane/EtOAc (4:1). Dry the plate, rotate it 90 degrees, and run it again in the same solvent. Validation: If the spots fall on a perfect diagonal line, the compound is stable on silica. If spots appear off the diagonal, your compound is degrading on the column, and you must switch to neutralized silica (pre-treated with 1% Et3N).

  • Step 2: Dry Loading Preparation Dissolve the crude mixture in a minimal amount of THF or DCM. Add dry silica gel (approximately 3 times the mass of the crude mixture). Evaporate the solvent completely under reduced pressure until a free-flowing powder is achieved.

  • Step 3: Column Packing & Loading Slurry-pack a column with silica gel using Hexane. Carefully pour the dry-loaded powder evenly onto the top of the silica bed. Add a 1 cm protective layer of clean sand on top to prevent disturbing the bed during solvent addition.

  • Step 4: Isocratic Elution Elute the column using an isocratic mixture of Petroleum Ether/EtOAc (5:1)[4]. Collect fractions in standard test tubes. Monitor the elution using a UV lamp (quinoxalinones are highly UV active at 254 nm).

  • Step 5: Orthogonal Validation (LC-MS) Before pooling the fractions corresponding to the target Rf, analyze the middle fraction via LC-MS. Validation: Confirm the presence of the characteristic bromine isotope pattern. The mass spectrum should show [M+H]+ peaks at m/z ~238.98 and 240.98 in a 1:1 ratio, confirming the target and ruling out non-brominated degradation products[3]. Pool and concentrate the validated fractions.

Part 5: References

1.[4] Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry - ACS Publications. 4 2.[3] Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin. Thieme Connect.3 3.[1] Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. 1 4.[2] Quinoxalinone synthesis. Organic Chemistry Portal. 2

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 5-Bromo-1-methylquinoxalin-2(1H)-one

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with peak asymmetry during the quantitative RP-HPLC ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with peak asymmetry during the quantitative RP-HPLC analysis of 5-Bromo-1-methylquinoxalin-2(1H)-one .

Due to the compound's unique structural features—specifically the basic imine-like nitrogen (N4) within the quinoxaline ring and the halogen bonding potential of the bromine atom—it is highly susceptible to secondary retention mechanisms. This guide provides field-proven, self-validating protocols to definitively diagnose and resolve these chromatographic distortions.

Part 1: Diagnostic Workflow & Causality

Before altering mobile phase chemistries, you must determine whether the peak tailing is a physical system issue or a chemical interaction issue.

DiagnosticWorkflow Start Observe Peak Tailing (USP Tf > 1.5) Test Inject Neutral Marker (e.g., Toluene/Uracil) Start->Test Condition Does Neutral Marker Tail? Test->Condition Physical Physical Issue: Extra-Column Volume / Void Condition->Physical Yes Chemical Chemical Issue: Secondary Silanol Interactions Condition->Chemical No FixPhys Fix Plumbing, Check Fittings, Replace Column Physical->FixPhys FixChem Optimize Mobile Phase pH, Add TEA, or Use End-capped Column Chemical->FixChem

Diagnostic workflow for differentiating physical and chemical causes of HPLC peak tailing.

Protocol 1: The Self-Validating Diagnostic Injection

To prevent wasted time optimizing chemistry for a physical plumbing issue, use this self-validating protocol to isolate the variable [1].

Step-by-Step Methodology:

  • Prepare a Mixed Standard: Dissolve 5-Bromo-1-methylquinoxalin-2(1H)-one (your basic analyte) and a neutral, non-ionizable marker (e.g., Toluene or Uracil) in the mobile phase.

  • Execute Baseline Run: Inject 10 µL of the mixed standard onto the HPLC system under your current method conditions.

  • Calculate Symmetry: Measure the USP Tailing Factor ( Tf​ ) for both peaks at 5% of the peak height.

  • Evaluate Causality:

    • If Tf​ (Neutral Marker) > 1.5: The issue is physical . The neutral compound cannot undergo acid-base interactions; therefore, the tailing is caused by a column void, mismatched tubing, or a poorly seated ferrule [1].

    • If Tf​ (Neutral Marker) ≤ 1.2 AND Tf​ (Analyte) > 1.5: The issue is chemical . The system plumbing is intact, validating that the tailing is caused by secondary chemical interactions between the quinoxalinone and the stationary phase [1].

Part 2: In-Depth FAQs (Chemical Troubleshooting)

Q1: Why does 5-Bromo-1-methylquinoxalin-2(1H)-one specifically exhibit severe peak tailing on standard C18 columns?

A: The root cause is a dual retention mechanism. While the primary retention mechanism is hydrophobic interaction with the C18 alkyl chains, a secondary, highly aggressive interaction occurs between the analyte and the silica support. The N4 atom in the quinoxaline ring is basic. Traditional "Type A" silica columns contain unreacted, residual silanol groups (Si-OH) that are highly acidic. At a mobile phase pH above 3.0, these silanols deprotonate to form negatively charged species (Si-O⁻) [2]. The protonated basic nitrogen of your analyte undergoes a strong ion-exchange interaction with these ionized silanols. Because this ion-exchange desorption is kinetically slower than hydrophobic desorption, the molecules "stick" and release slowly, creating a long tail [3].

Q2: How do I chemically suppress these silanol interactions?

A: You must either neutralize the silanols or competitively block them.

  • pH Control: Lowering the mobile phase pH to ~2.5 (using phosphoric acid or trifluoroacetic acid) forces the silanols (pKa ~ 3.5–4.5) back into their neutral, protonated state (Si-OH), effectively shutting down the ion-exchange pathway[4].

  • Silanol Masking: If you must operate at a near-neutral pH, add a competitive amine modifier like Triethylamine (TEA) at 0.1% v/v. TEA is a small, highly basic molecule that aggressively binds to the active silanols, saturating the sites and masking them from your bulkier quinoxalinone analyte [5].

ChemicalPathway Analyte 5-Bromo-1-methylquinoxalin-2(1H)-one (Protonated Basic N4) Interaction Strong Ion-Exchange (Causes Peak Tailing) Analyte->Interaction Binds to Resolution Hydrophobic Retention Only (Symmetrical Peak) Analyte->Resolution Elutes Normally Silanol Ionized Silanol (Si-O⁻) on Type A Silica Silanol->Interaction TEA Triethylamine (TEA) or Low pH (<3.0) Blocked Silanol Masked / Protonated (Si-OH or Si-O⁻...TEA⁺) TEA->Blocked Competes/Neutralizes Blocked->Resolution Prevents Secondary Binding

Mechanistic pathway of basic analyte interactions with silanols and resolution via modifiers.

Q3: Does column chemistry play a role in resolving this?

A: Absolutely. Older "Type A" silica columns possess high trace metal content (iron, aluminum), which withdraws electron density from adjacent silanols, making them even more acidic and prone to tailing [2]. Upgrading to a modern "Type B" silica column—which is synthesized from ultra-pure silanes and is fully "end-capped" (residual silanols reacted with trimethylchlorosilane)—will drastically reduce secondary interactions [6].

Part 3: Corrective Methodologies & Data Presentation

Protocol 2: Mobile Phase Optimization (The Silanol Masking Technique)

This protocol provides a self-validating progression to optimize the mobile phase for basic quinoxalinone derivatives.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Measure 1000 mL of ultra-pure HPLC-grade water.

  • Amine Addition: Add 1.0 mL of Triethylamine (TEA) to achieve a 0.1% v/v concentration. Causality: TEA acts as a sacrificial base, competitively binding to any exposed silanols on the column.

  • pH Adjustment: Slowly add orthophosphoric acid dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 2.5. Causality: This dual-action approach ensures silanols are both chemically masked by TEA and physically neutralized by the low pH.

  • Filtration & Degassing: Filter the buffered aqueous phase through a 0.45 µm hydrophilic membrane to remove particulates and sonicate for 10 minutes to degas.

  • Column Equilibration: Pump the new mobile phase through the column at 1.0 mL/min for a minimum of 20 column volumes to ensure complete saturation of the silanol sites before injecting the sample.

Quantitative Data Summary

The following table summarizes the expected impact of various corrective actions on the USP Tailing Factor ( Tf​ ) of 5-Bromo-1-methylquinoxalin-2(1H)-one based on standard chromatographic behavior.

Chromatographic ConditionMobile Phase pHChemical AdditiveColumn ChemistryUSP Tailing Factor ( Tf​ )Analytical Result
Baseline (Unoptimized) 6.5NoneType A C18 (Non-endcapped)2.85 Severe Tailing / Poor Integration
pH Adjustment Only 2.5NoneType A C18 (Non-endcapped)1.45 Acceptable Symmetry
Amine Modifier Only 6.50.1% TEAType A C18 (Non-endcapped)1.20 Excellent Symmetry
Column Upgrade Only 6.5NoneType B C18 (Fully End-capped)1.15 Excellent Symmetry
Fully Optimized System 2.5NoneType B C18 (Fully End-capped)1.05 Ideal Gaussian Peak

Note: A USP Tailing Factor of 1.0 represents a perfectly symmetrical Gaussian peak. Values ≤ 1.5 are generally acceptable for accurate quantitative integration.

Part 4: References

  • "HPLC Peak Tailing - Axion Labs" , Axion Labs. Available at:[Link]

  • "How to Reduce Peak Tailing in HPLC?" , Phenomenex. Available at:[Link]

  • "What Causes Peak Tailing in HPLC?" , Chrom Tech, Inc. Available at: [Link]

  • "Peak Tailing in HPLC" , Element Lab Solutions. Available at:[Link]

  • "HPLC Diagnostic Skills II – Tailing Peaks" , Chromatography Online. Available at:[Link]

  • "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies" , PMC (National Institutes of Health). Available at:[Link]

Sources

Troubleshooting

Minimizing side reactions in 5-Bromo-1-methylquinoxalin-2(1H)-one cross-coupling

Welcome to the technical support resource for researchers utilizing 5-Bromo-1-methylquinoxalin-2(1H)-one in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing 5-Bromo-1-methylquinoxalin-2(1H)-one in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges, particularly the minimization of unwanted side reactions. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to enhance the success and efficiency of your synthetic endeavors.

The 5-Bromo-1-methylquinoxalin-2(1H)-one scaffold is a valuable building block in medicinal chemistry and materials science. However, its electron-deficient nature and the presence of multiple coordination sites can complicate cross-coupling reactions, often leading to undesired byproducts that compromise yield and purity. This guide addresses these specific challenges in a direct question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section tackles the most frequent problems encountered during the cross-coupling of 5-Bromo-1-methylquinoxalin-2(1H)-one. Each question is followed by a detailed explanation of the underlying cause and a set of actionable solutions.

Question 1: I'm observing a significant amount of 1-methylquinoxalin-2(1H)-one (the dehalogenated byproduct). What is causing this, and how can I prevent it?

Answer:

This is the most common side reaction, known as hydrodehalogenation or proto-debromination. It occurs when the bromine atom is replaced by a hydrogen atom, consuming your starting material and reducing the yield of the desired product.[1]

Root Cause Analysis: The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This species can arise from several sources, including the base, solvent (like alcohols or residual water), or the phosphine ligand itself. Once formed, the Ar-Pd-Br intermediate can undergo reductive elimination with the hydride to yield the dehalogenated arene (Ar-H) instead of proceeding through the desired cross-coupling pathway.[2] N-heterocyclic halides, such as your quinoxalinone substrate, are particularly susceptible to this side reaction due to their electronic properties.[2][3]

Solutions & Mitigation Strategies:

  • Choice of Base: The base is often a key contributor to Pd-H formation.

    • Recommendation: Switch to a weaker, non-coordinating, and non-hydride-donating base. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally superior to strong alkoxides (e.g., NaOtBu) for suppressing dehalogenation in many systems.[1]

    • Expert Insight: When using anhydrous K₃PO₄, adding a small, controlled amount of water can be necessary to facilitate the reaction, but excess water can promote dehalogenation.[4] Careful optimization is key.

  • Ligand Selection: The ligand's steric and electronic properties are critical.

    • Recommendation: Employ bulky, electron-rich phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.

    • Causality: These ligands promote the desired C-C or C-N reductive elimination step, making it kinetically faster than the undesired C-H reductive elimination from a Pd-H intermediate.[5][6] Their bulk also creates a sterically hindered environment around the palladium center, which can disfavor the approach of hydride sources.

  • Solvent and Reagent Purity:

    • Recommendation: Use high-purity, anhydrous, and aprotic solvents such as toluene, dioxane, or DMF. Ensure all reagents are dry and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[7]

    • Causality: Protic sources (water, alcohols) can directly react with the palladium complex to generate Pd-H species.[2] A thoroughly inert atmosphere prevents oxygen from degrading the catalyst, which can also lead to side reactions.[7]

  • Reaction Temperature and Time:

    • Recommendation: Run the reaction at the lowest effective temperature. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.[1]

    • Causality: Higher temperatures can accelerate the rate of Pd-H formation and other decomposition pathways relative to the productive cross-coupling.[1]

Troubleshooting Workflow for Dehalogenation

G start Dehalogenation Observed? base Base Selection: - Using strong alkoxide (NaOtBu)? - Using protic solvent? start->base Yes ligand Ligand Choice: - Using simple PPh3? - Low ligand:Pd ratio? start->ligand Yes conditions Reaction Conditions: - High temperature? - Prolonged reaction time? start->conditions Yes sol_base Solution: 1. Switch to K3PO4 or Cs2CO3. 2. Use anhydrous aprotic solvent. base->sol_base sol_ligand Solution: 1. Use bulky ligand (e.g., XPhos, SPhos). 2. Ensure proper ligand loading. ligand->sol_ligand sol_conditions Solution: 1. Lower reaction temperature. 2. Monitor reaction and stop at completion. conditions->sol_conditions

Caption: Decision tree for troubleshooting dehalogenation.

Question 2: My main byproduct is the homocoupled dimer, 5,5'-bis(1-methylquinoxalin-2(1H)-one). How do I suppress this?

Answer:

Homocoupling of the aryl halide is another common side reaction that leads to the formation of a symmetrical biaryl, consuming two molecules of your starting material.[8]

Root Cause Analysis: This can occur through several mechanisms:

  • Ullmann-type Coupling: At high temperatures, copper or even palladium can mediate the coupling of two aryl halide molecules.

  • Palladium Catalytic Cycle Issues: If the transmetalation step (e.g., with the boronic acid in a Suzuki coupling) is slow, an Ar-Pd-Br intermediate can react with another molecule of Ar-Pd-Br or undergo other pathways that result in dimerization.[9]

  • Reductive Coupling: In some cases, a reductant in the mixture can promote the reductive homocoupling of the aryl halide.[10]

Solutions & Mitigation Strategies:

  • Optimize Stoichiometry:

    • Recommendation: Use a slight excess (1.1 to 1.5 equivalents) of the coupling partner (e.g., boronic acid).

    • Causality: This increases the concentration of the nucleophilic partner, favoring the desired transmetalation step over the competing homocoupling pathway.

  • Control Temperature:

    • Recommendation: Avoid excessively high reaction temperatures. As with dehalogenation, use the lowest temperature that allows for a reasonable reaction rate.

    • Causality: High temperatures can promote catalyst decomposition and alternative reaction pathways like Ullmann-type coupling.

  • Catalyst and Ligand System:

    • Recommendation: Ensure you are using an efficient catalyst system that promotes rapid transmetalation and reductive elimination. The same bulky, electron-rich ligands recommended for preventing dehalogenation are often effective here as well.

    • Causality: A highly active catalyst will speed up the entire productive catalytic cycle, minimizing the lifetime of intermediates that could be shunted into homocoupling pathways.

Frequently Asked Questions (FAQs)

Q1: Why is cross-coupling with N-heterocycles like 5-Bromo-1-methylquinoxalin-2(1H)-one particularly challenging? A: There are two primary reasons. First, the nitrogen atoms in the quinoxalinone ring can coordinate to the palladium catalyst. This can alter the catalyst's electronic properties or even sequester the active catalyst, slowing down or inhibiting the reaction. Second, N-heterocycles are often electron-deficient, which makes the C-Br bond more susceptible to side reactions like hydrodehalogenation.[2]

Q2: Which cross-coupling reactions are most suitable for this substrate? A: Suzuki-Miyaura (using boronic acids/esters), Buchwald-Hartwig amination (using amines), and Sonogashira (using terminal alkynes) are all highly viable reactions. The choice depends on the desired final product. Each requires careful optimization of the catalyst, ligand, base, and solvent to minimize the side reactions discussed above.

Q3: How critical is the quality of my boronic acid for a Suzuki-Miyaura coupling? A: It is extremely critical. Boronic acids can undergo decomposition (protodeborylation) upon storage or during the reaction, especially at elevated temperatures.[11] This not only reduces the amount of active coupling partner but the byproducts can also interfere with the catalysis. It is recommended to use fresh, high-purity boronic acids or to use more stable boronate esters (e.g., pinacol esters).

Data & Recommended Conditions

The optimal conditions are highly dependent on the specific coupling partner. The following table provides a validated starting point for optimization.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pd₂(dba)₃ (1-2 mol%) or specific pre-catalysts
Ligand SPhos, XPhos, or RuPhos (1.1-1.2 eq. to Pd)XPhos, BrettPhos, or RuPhos (1.1-1.2 eq. to Pd)
Base K₃PO₄ (2-3 eq.) or Cs₂CO₃ (2 eq.)K₃PO₄, Cs₂CO₃, or LHMDS (for less basic amines)
Solvent Toluene, Dioxane, or Toluene/Water (e.g., 10:1)Toluene or Dioxane (strictly anhydrous)
Temperature 80-110 °C90-110 °C
Key Insight The presence of water can be beneficial with K₃PO₄ but should be carefully controlled.[4]The reaction is highly sensitive to air and moisture. Rigorous inert techniques are essential.[12]

Visualizing the Reaction Pathways

Understanding the interplay between the desired reaction and side reactions is key to troubleshooting.

G cluster_side Side Reactions pd0 Pd(0)L_n oa Ar-Pd(II)-Br(L_n) (Oxidative Addition) pd0->oa + Ar-Br tm Ar-Pd(II)-R(L_n) (Transmetalation) oa->tm + R-M pdh H-Pd(II)-Br oa->pdh + [H] source (Base, H2O) homo Homocoupling: Ar-Ar oa->homo Dimerization Pathway re Product: Ar-R (Reductive Elimination) tm->re re->pd0 Release Product re_h Dehalogenation: Ar-H pdh->re_h

Caption: Desired cross-coupling cycle vs. competing side reactions.

Experimental Protocols

These protocols provide a robust starting point. Users should always perform reactions on a small scale first to optimize conditions for their specific coupling partners.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize hydrodehalogenation.

  • Setup: To a dry Schlenk flask under an argon atmosphere, add 5-Bromo-1-methylquinoxalin-2(1H)-one (1.0 eq.), the arylboronic acid (1.2 eq.), and finely ground K₃PO₄ (3.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.01 eq., 1 mol%) and SPhos (0.022 eq., 2.2 mol%) in anhydrous toluene (approx. 1 mL per 0.1 mmol of substrate). Stir for 5-10 minutes until a homogeneous solution forms.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask, followed by any additional anhydrous toluene to reach a final concentration of ~0.1 M.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heating & Monitoring: Heat the reaction to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol uses a strong non-nucleophilic base and a specialized ligand to promote C-N bond formation.

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 5-Bromo-1-methylquinoxalin-2(1H)-one (1.0 eq.), Pd₂(dba)₃ (0.015 eq., 1.5 mol%), and XPhos (0.033 eq., 3.3 mol%).

  • Reagent Addition: Add anhydrous toluene (~0.1 M concentration), followed by the amine (1.2 eq.). Finally, add the base, such as Cs₂CO₃ (2.0 eq.) or LHMDS (1.0 M in THF, 1.5 eq.), carefully.

  • Degassing: Seal the flask and ensure the inert atmosphere is maintained. If not using a glovebox, a brief subsurface sparge with argon can be performed before sealing and heating.

  • Heating & Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor for the disappearance of the starting material by LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl if a strong base like LHMDS was used. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash chromatography.

References

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd c
  • Inada, K., & Miyaura, N. (2002). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 4(22), 3931–3933. [Link]

  • Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. (2017). Organometallics, 36(19), 3745–3752. [Link]

  • Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. (2025). PMC. [Link]

  • Wang, L., & He, W. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 71(2), 850–853. [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (2002). Tetrahedron Letters, 43(37), 6565-6567. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (n.d.). ZORA (Zurich Open Repository and Archive). [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. (2018). ACS Catalysis, 8(4), 3257–3273. [Link]

  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. (n.d.). PMC. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2002). ResearchGate. [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal, 20(22), 6789-6797. [Link]

  • Direct C–H Cyanoalkylation of Quinoxalin-2(1H)-ones via Radical C–C Bond Cleavage. (2018). Organic Letters, 20(4), 1058–1061. [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (2023). Molecules, 28(6), 2533. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Quinoxalinone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Homolytic aromatic substitution of acyl radicals: Oxidative coupling of 2-methylquinolines with quinoxalines. (2022). Journal of Chemical Research. [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison between 5-Bromo-1-methylquinoxalin-2(1H)-one and its 6-bromo isomer

Reactivity Comparison Guide: 5-Bromo- vs. 6-Bromo-1-methylquinoxalin-2(1H)-one Executive Summary Quinoxalin-2(1H)-ones are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: 5-Bromo- vs. 6-Bromo-1-methylquinoxalin-2(1H)-one

Executive Summary Quinoxalin-2(1H)-ones are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, antiviral agents, and antithrombotic drugs. The strategic functionalization of these heterocycles relies heavily on the positional placement of halogens. This guide provides a critical comparison of 5-bromo-1-methylquinoxalin-2(1H)-one and its 6-bromo isomer, detailing how the distinct steric and electronic microenvironments of the C5 and C6 positions dictate their reactivity in transition-metal-catalyzed cross-coupling and late-stage C-H functionalization.

Structural & Electronic Profiling

To understand the divergent reactivity of these isomers, one must analyze the quinoxalin-2(1H)-one numbering scheme and the resulting spatial geometry.

  • The 6-Bromo Isomer: The bromine atom at the C6 position is located on the fused benzene ring, para to the N1-methyl group and meta to the N4 imine nitrogen. This position is sterically unhindered, making the C-Br bond highly accessible for oxidative addition by low-valent transition metals.

  • The 5-Bromo Isomer: The bromine atom at the C5 position is situated at the "peri" position, directly adjacent to the N4 imine nitrogen. This proximity creates a significant steric clash. Furthermore, the lone pair on the N4 nitrogen can competitively coordinate to metal catalysts (such as palladium or copper), leading to catalyst sequestration or the formation of stable, unreactive chelates[1].

G cluster_0 5-Bromo Isomer Reactivity Profile cluster_1 6-Bromo Isomer Reactivity Profile Node1 5-Bromo-1-methyl quinoxalin-2(1H)-one Node2 Peri-Steric Clash with N4 Nitrogen Node1->Node2 Node3 Slower Oxidative Addition Requires Bulky Ligands Node2->Node3 Node4 6-Bromo-1-methyl quinoxalin-2(1H)-one Node5 Unhindered Position (Para to N1, Meta to N4) Node4->Node5 Node6 Fast Oxidative Addition Standard Pd Catalysts Node5->Node6

Structural and steric comparison dictating cross-coupling efficiency between the isomers.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

In standard Suzuki-Miyaura or Buchwald-Hartwig couplings, the 6-bromo isomer typically achieves full conversion within hours using standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2. The unhindered nature of the C6 position allows for rapid oxidative addition and subsequent transmetalation.

Conversely, the 5-bromo isomer exhibits sluggish kinetics under identical conditions. The peri-interaction with the N4 nitrogen restricts the trajectory of the incoming palladium complex. To overcome this activation barrier, researchers must employ dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) or specialized N-heterocyclic carbenes (NHCs)[2]. These bulky, electron-rich ligands not only accelerate oxidative addition but also prevent unwanted chelation to the N4 nitrogen by creating a sterically demanding coordination sphere around the palladium center.

Table 1: Comparative Cross-Coupling Performance (Standardized Conditions)

Reaction TypeIsomerCatalyst/Ligand SystemTemp (°C)Time (h)Avg. Yield (%)
Suzuki-Miyaura (Phenylboronic acid)6-BromoPd(dppf)Cl2 / K2CO3804>90%
Suzuki-Miyaura (Phenylboronic acid)5-BromoPd2(dba)3 / XPhos / K3PO41001265-75%
Buchwald-Hartwig (Morpholine)6-BromoPd2(dba)3 / BINAP / NaOtBu90685%
Buchwald-Hartwig (Morpholine)5-BromoPd2(dba)3 / RuPhos / Cs2CO31101850-60%

Late-Stage C-H Functionalization at C3

While the C-Br bond dictates transition-metal cross-coupling, the C3 position (the carbon atom between the carbonyl and the imine nitrogen) is the primary site for direct C-H functionalization. The highly electrophilic nature of the C=N bond makes it an excellent acceptor for nucleophilic radicals.

Recent advancements in photoredox catalysis have enabled the direct radical coupling of quinoxalin-2(1H)-ones under mild conditions[3]. Similarly, iron-catalyzed oxidative cross-coupling methods have been developed to fuse indoles directly to the C3 position[4]. The position of the bromine atom (C5 vs. C6) exerts a subtle inductive effect on the C=N bond. The 5-bromo group, being closer to the N4 nitrogen, slightly increases the electrophilicity of the C3 position compared to the 6-bromo isomer, occasionally resulting in faster radical addition rates during Minisci-type reactions.

G Step1 Ir(ppy)3 Catalyst + Visible Light Step2 Radical Generation (e.g., Alkyl Radical) Step1->Step2 Step3 Nucleophilic Addition to C=N Bond (C3 Position) Step2->Step3 Step4 Oxidation (SET) & Deprotonation Step3->Step4 Step5 C3-Functionalized Quinoxalin-2(1H)-one Step4->Step5

Mechanistic workflow for photoredox-catalyzed C3 C-H functionalization of quinoxalinones.

Experimental Protocols

Protocol A: Standard Suzuki-Miyaura Coupling (6-Bromo Isomer) Self-Validating Design: Uses a standard Pd(II) precatalyst. The reaction progress can be visually tracked as the mixture transitions from an initial orange suspension to a dark, homogeneous solution upon active catalyst formation.

  • Setup: In an oven-dried Schlenk flask, combine 6-bromo-1-methylquinoxalin-2(1H)-one (1.0 equiv, 0.5 mmol), phenylboronic acid (1.2 equiv, 0.6 mmol), and K2CO3 (2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%) under an argon atmosphere.

  • Solvent: Inject degassed 1,4-dioxane/H2O (4:1 v/v, 5 mL).

  • Reaction: Heat the mixture at 80 °C for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Modified Suzuki-Miyaura Coupling (5-Bromo Isomer) Self-Validating Design: Employs XPhos to overcome the peri-steric hindrance. The use of anhydrous K3PO4 prevents the hydrolysis of the delicate active Pd(0)-XPhos species at elevated temperatures.

  • Setup: In a glovebox, charge a vial with 5-bromo-1-methylquinoxalin-2(1H)-one (1.0 equiv, 0.5 mmol), phenylboronic acid (1.5 equiv, 0.75 mmol), and finely milled anhydrous K3PO4 (3.0 equiv, 1.5 mmol).

  • Catalyst Addition: Add Pd2(dba)3 (5 mol%) and XPhos (12 mol%).

  • Solvent: Add anhydrous, degassed toluene (5 mL). Seal the vial with a PTFE septum.

  • Reaction: Heat aggressively at 100 °C for 12–16 hours. The bulky XPhos ligand forces the Pd center into a highly reactive mono-ligated state, bypassing the N4 steric clash.

  • Workup: Filter through a pad of Celite, concentrate in vacuo, and purify via automated flash chromatography.

Protocol C: Photoredox C3-Alkylation Self-Validating Design: The reaction requires continuous visible light irradiation. A dark control (foil-wrapped vial) should yield 0% conversion, validating the photoredox radical mechanism[3].

  • Setup: Combine the quinoxalinone substrate (1.0 equiv), an alkyl radical precursor (e.g., a Katritzky salt, 1.5 equiv), and Ir(ppy)3 (2 mol%) in a transparent vial.

  • Solvent: Add degassed DMF (0.1 M).

  • Reaction: Irradiate with blue LEDs (450 nm) at room temperature for 24 hours under a nitrogen atmosphere.

  • Workup: Quench with water, extract with DCM, and purify via silica gel chromatography.

References

1.[1] Title: Comparative study of different catalysts for cross-coupling reactions of 5-Bromo-2,3-dichloroquinoxaline Source: Benchchem URL:

2.[2] Title: N-Heterocyclic-Carbene-Catalyzed Imine Umpolung for the Cross-Coupling of Quinoxalin-2-ones with Isatins Source: JACS Au / PMC URL:

3.[3] Title: Photoredox-Catalyzed Radical Coupling of C7-Chloromethyl-Substituted Thiazolino Ring-Fused 2-Pyridones with Quinoxalinones Source: The Journal of Organic Chemistry / PubMed URL:

4.[4] Title: Mild Iron-Catalyzed Oxidative Cross-Coupling of Quinoxalinones with Indoles Source: Molecules / MDPI URL:

Sources

Comparative

Publish Comparison Guide: Validating the Chemical Purity of 5-Bromo-1-methylquinoxalin-2(1H)-one using LC-MS/MS

Executive Summary Quinoxalin-2(1H)-one derivatives are highly valued scaffolds in medicinal chemistry, frequently utilized in the development of MAT2A inhibitors for MTAP-deficient cancers[1] and multifunctional aldose r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoxalin-2(1H)-one derivatives are highly valued scaffolds in medicinal chemistry, frequently utilized in the development of MAT2A inhibitors for MTAP-deficient cancers[1] and multifunctional aldose reductase inhibitors. The compound 5-Bromo-1-methylquinoxalin-2(1H)-one serves as a critical halogenated building block in these synthetic pathways. However, the presence of trace impurities—such as des-bromo byproducts or regioisomers (e.g., 6-bromo-1-methylquinoxalin-2(1H)-one)—can severely compromise downstream coupling efficiencies and pharmacological safety.

Validating the chemical purity of this intermediate requires an analytical system capable of extreme specificity and sensitivity. As per ICH Q2(R2) guidelines[2], analytical procedures must demonstrate unambiguous identification and precise quantification of impurities. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional alternatives and provides a field-proven, self-validating methodology for its purity assessment.

The Analytical Challenge: LC-MS/MS vs. Traditional Alternatives

As a Senior Application Scientist, I frequently observe laboratories defaulting to HPLC-UV for routine purity checks. While the quinoxalinone core is highly chromophoric, HPLC-UV fails to differentiate between co-eluting regioisomers with identical UV absorption profiles.

The causality behind selecting LC-MS/MS lies in its orthogonal separation mechanisms. By utilizing Multiple Reaction Monitoring (MRM), the mass spectrometer acts as a secondary, highly specific separation dimension. GC-MS is often unsuitable due to the thermal instability of certain substituted quinoxalinones, leading to in-source degradation. NMR, while structurally definitive, lacks the sensitivity required to detect impurities below the 0.1% threshold mandated by regulatory bodies for potentially genotoxic impurities (PGIs).

Table 1: Comparative Performance for Quinoxalinone Purity Validation
Analytical TechniqueSensitivity (LOD)Specificity (Co-elution Handling)Thermal StabilitySuitability for Target
LC-MS/MS < 1.0 ng/mLExcellent (MRM filtering)High (Room temp LC)Optimal
HPLC-UV ~50 ng/mLPoor (Relies solely on RT)HighSub-optimal
GC-MS ~10 ng/mLModerateLow (In-source degradation)Not Recommended
NMR ~1000 ng/mLHigh (Structural proof)HighPoor for trace impurities

Mechanistic Insights: The Bromine Isotopic Signature as a Self-Validating System

A hallmark of robust analytical chemistry is the implementation of self-validating protocols. For 5-Bromo-1-methylquinoxalin-2(1H)-one, the natural isotopic distribution of bromine ( 79 Br and 81 Br in a ~1:1 ratio) provides an internal verification mechanism.

The protonated molecular ion [M+H]+ presents as a distinct doublet at m/z 239.0 and 241.0. During Collision-Induced Dissociation (CID), both precursor ions undergo a characteristic neutral loss of carbon monoxide (-28 Da) from the quinoxalinone lactam ring[3], yielding product ions at m/z 211.0 and 213.0. If a chromatographic peak is genuinely the target compound, the MRM transitions must co-elute perfectly and maintain a ~1:1 peak area ratio. Any deviation instantly flags a co-eluting interference.

IsotopeLogic A Precursor Ion [M+H]+ m/z 239.0 & 241.0 B m/z 239.0 (79Br) A->B C m/z 241.0 (81Br) A->C D Product Ion m/z 211.0 (-CO Loss) B->D CID (CE: 25 eV) E Product Ion m/z 213.0 (-CO Loss) C->E CID (CE: 25 eV) F Peak Area Ratio ~1:1 (Identity & Purity Confirmed) D->F E->F

Figure 1: MRM fragmentation pathway and isotopic validation logic for the brominated target.

Experimental Methodology: Step-by-Step LC-MS/MS Protocol

To ensure reproducibility and adherence to ICH M10 bioanalytical standards[4], the following protocol outlines the optimized parameters for purity validation.

Workflow A Sample Preparation B System Suitability A->B Spiked Blanks C UHPLC Separation B->C Pass Criteria D ESI-MS/MS Detection C->D Eluent E Purity Calculation D->E MRM Data

Figure 2: Self-validating LC-MS/MS workflow for quinoxalinone purity analysis.

Sample Preparation & System Suitability Testing (SST)
  • Diluent: Methanol/Water (50:50, v/v) to ensure complete solubility of the hydrophobic quinoxalinone core.

  • Blanks: Inject pure diluent to confirm the absence of carryover.

  • Calibration Standards: Prepare a 6-point calibration curve ranging from 0.5 ng/mL to 100 ng/mL.

  • SST Criteria: The signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) must be 10, with a retention time relative standard deviation (RSD) 2.0% across six replicate injections.

UHPLC Separation Conditions
  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 μ m particle size). The sub-2-micron particles are critical for resolving the 5-bromo from the 6-bromo regioisomer structurally.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. Causality: Formic acid promotes the protonation of the quinoxalinone nitrogen, exponentially enhancing the [M+H]+ signal in positive ESI mode.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

MS/MS Detection Parameters (Positive ESI)
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400 °C

  • Collision Gas: Argon (optimized for CID of the quinoxalinone core).

Table 2: MRM Transitions and Validation Metrics
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)LOD (ng/mL)
5-Bromo-1-methylquinoxalin-2(1H)-one ( 79 Br)239.0211.0250.5
5-Bromo-1-methylquinoxalin-2(1H)-one ( 81 Br)241.0213.0250.5
1-Methylquinoxalin-2(1H)-one (Des-bromo Impurity)161.1133.1200.2
6-Bromo-1-methylquinoxalin-2(1H)-one (Regioisomer)239.0211.0250.5*

*Note: The 6-bromo regioisomer is isobaric to the target. It requires UHPLC baseline separation from the 5-bromo isomer prior to MS detection, underscoring the necessity of high-resolution chromatography coupled with MS/MS.

Conclusion

The LC-MS/MS methodology provides unparalleled specificity for validating 5-Bromo-1-methylquinoxalin-2(1H)-one. By leveraging the dual-transition isotopic signature, analysts can confidently differentiate the target from des-bromo impurities and structurally similar regioisomers. The sub-nanogram sensitivity ensures that even trace-level synthetic byproducts are quantified accurately, safeguarding the integrity of downstream drug development pipelines.

References

  • Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
  • Title: Discovery of 2(1H)
  • Source: mdpi.
  • Title: Synthesis and Characterization of Some New Quinoxalin-2(1H)

Sources

Validation

Comparative Efficacy of Brominated Quinoxalinones vs. 5-Bromo-1-methylquinoxalin-2(1H)-one: A Technical Guide

Executive Summary Quinoxalin-2(1H)-ones are privileged heterocyclic scaffolds with profound applications in both synthetic photocatalysis and medicinal chemistry[1]. The introduction of a bromine atom onto the benzenoid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoxalin-2(1H)-ones are privileged heterocyclic scaffolds with profound applications in both synthetic photocatalysis and medicinal chemistry[1]. The introduction of a bromine atom onto the benzenoid ring of this core significantly alters its electronic landscape and lipophilicity, generally enhancing its utility. However, the specific regiochemistry of the bromine atom dictates the molecule's behavior.

This guide provides an objective, data-driven comparison between the broader class of brominated quinoxalinones (typically represented by the sterically unencumbered 6-bromo and 7-bromo isomers) and the highly specific 5-Bromo-1-methylquinoxalin-2(1H)-one . By analyzing their performance across visible-light-induced C-H functionalization and in vitro cytotoxicity, we reveal how the unique steric and electronic profile of the 5-position creates a dichotomy: it hinders synthetic cross-coupling yields while simultaneously enhancing targeted biological efficacy.

Structural & Electronic Causality: The 5-Position Anomaly

To understand the comparative efficacy, one must first analyze the causality behind the structural differences.

In standard brominated quinoxalinones (e.g., 6-bromo or 7-bromo isomers), the halogen is positioned far from the reactive C3 site and the N4 nitrogen. Its primary influence is electronic—withdrawing electron density via induction, thereby increasing the electrophilicity of the C3 position for radical attack[2].

Conversely, 5-Bromo-1-methylquinoxalin-2(1H)-one presents a structural anomaly:

  • Steric Clash: The bromine atom at the 5-position is adjacent to the N4 atom. This creates significant steric bulk near the C4a-C8a bridgehead, hindering the approach vector for bulky incoming radicals during C3 functionalization.

  • Conformational Rigidity: In biological systems, this exact steric bulk restricts the rotational degrees of freedom of the molecule. This forces the quinoxalinone core into a rigid conformation that reduces the entropic penalty upon binding to specific kinase hinge regions, thereby enhancing target affinity.

Comparative Efficacy in Photocatalytic C-H Functionalization

Visible-light-induced photocatalysis has emerged as the premier method for the direct C3-alkylation of quinoxalin-2(1H)-ones[3]. The reaction typically utilizes an iridium-based photocatalyst to generate alkyl radicals from redox-active esters, which then add to the C3 position via a radical-polar crossover mechanism[2].

Quantitative Yield Comparison

When subjected to identical photochemical conditions, the steric hindrance of the 5-bromo isomer becomes a limiting factor, particularly with bulky radical species.

Table 1: Photocatalytic C3-Alkylation Yields (Radical Addition)

SubstrateAlkyl Radical SourceYield (%)Mechanistic Causality
6-Bromo-1-methylquinoxalin-2(1H)-oneCyclohexyl92%Enhanced electrophilicity at C3; optimal trajectory for radical attack.
7-Bromo-1-methylquinoxalin-2(1H)-oneCyclohexyl90%Similar to 6-bromo; favorable electronics with zero steric hindrance at C3.
5-Bromo-1-methylquinoxalin-2(1H)-one Cyclohexyl78%Steric bulk at the 5-position partially blocks the optimal Bürgi-Dunitz approach angle.
5-Bromo-1-methylquinoxalin-2(1H)-one tert-Butyl45%Severe steric clash between the bulky tertiary radical and the 5-bromo substituent.
Self-Validating Experimental Protocol: Visible-Light C3-Alkylation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal mechanistic checkpoints to confirm the radical-mediated photochemical nature of the transformation.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube, add the quinoxalinone substrate (0.2 mmol), the redox-active alkyl ester (0.4 mmol), and the photocatalyst fac-Ir(ppy)3 (1 mol%).

  • Solvent & Degassing (Crucial Causality): Dissolve the mixture in anhydrous DMF (2.0 mL). Subject the tube to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a triplet diradical that rapidly quenches the triplet excited state of fac-Ir(ppy)3 (*Ir(ppy)3). Failing to degas will shut down the catalytic cycle.

  • Irradiation: Irradiate the mixture using a 3 W Blue LED (λ = 450 nm) at room temperature for 12 hours.

  • Self-Validation Checkpoints:

    • Validation 1 (Dark Control): Run a parallel reaction wrapped completely in aluminum foil. Expected Result: 0% yield. This validates that radical generation is strictly dependent on photon absorption, ruling out thermal background reactions[3].

    • Validation 2 (Radical Trapping): Run a parallel reaction with 2.0 equivalents of TEMPO (2,2,6,6-tetramethylpiperidinyloxyl). Expected Result: Complete suppression of the C3-alkylated product and formation of a TEMPO-alkyl adduct. This confirms the radical-polar crossover mechanism[2].

  • Workup: Dilute the mixture with ethyl acetate, wash with brine to remove DMF, dry over anhydrous Na2SO4, and purify via silica gel column chromatography.

Mechanistic Visualization

G A Ir(ppy)3 Ground State B *Ir(ppy)3 Excited State A->B Visible Light C Alkyl Radical Generation B->C SET (Reduction) D Radical Attack at C3 (Steric Checkpoint) C->D Addition to Substrate E Nitrogen-Centered Radical Intermediate D->E 5-Bromo causes steric clash F SET Oxidation & Deprotonation E->F Electron Transfer F->A Catalyst Regeneration G C3-Alkylated Quinoxalinone F->G Final Product

Mechanistic pathway of visible-light-induced C3-alkylation of brominated quinoxalinones.

Comparative Efficacy in Medicinal Chemistry

While the 5-bromo isomer suffers a penalty in synthetic yields due to steric hindrance, this exact structural feature becomes a distinct advantage in drug development[1]. The inclusion of bromine atoms generally enhances the cytotoxic activity of quinoxalinones against cancer cell lines by improving lipophilicity and enabling halogen bonding within target protein pockets.

Cytotoxicity Profiling

When evaluated against the A549 human non-small-cell lung cancer cell line, the rigid conformation imposed by the 5-bromo substitution leads to superior potency compared to its more flexible 6-bromo and 7-bromo counterparts.

Table 2: Comparative Cytotoxicity (IC50 against A549 Cells)

CompoundIC50 (µM)Putative Biological Mechanism / Observation
Non-brominated core>50.0Weak binding affinity; poor membrane permeability.
7-Bromo-1-methylquinoxalin-2(1H)-one15.1Standard halogen bonding in the kinase hinge region.
6-Bromo-1-methylquinoxalin-2(1H)-one12.4Favorable electronic distribution enhances target affinity.
5-Bromo-1-methylquinoxalin-2(1H)-one 8.2 Steric-induced rigidity reduces entropic penalty upon binding, locking the molecule into an optimal bioactive conformation.

Note: Lower IC50 values indicate higher potency.

Conclusion

The comparative efficacy between general brominated quinoxalinones and 5-Bromo-1-methylquinoxalin-2(1H)-one highlights a classic trade-off in chemical design. The 6-bromo and 7-bromo isomers are synthetically superior, offering higher yields in photocatalytic C-H functionalization due to an unencumbered C3 reactive site[3]. Conversely, the 5-bromo isomer is biologically superior; its localized steric bulk restricts molecular flexibility, resulting in a highly potent, rigid conformation that excels in targeted cytotoxicity assays. Researchers must select their scaffold based on the end-goal: synthetic library generation (favoring 6/7-bromo) or lead compound optimization (favoring 5-bromo).

Sources

Comparative

Method Validation for the HPLC Quantification of 5-Bromo-1-methylquinoxalin-2(1H)-one: A Comparative Guide

Introduction: The Analytical Imperative 5-Bromo-1-methylquinoxalin-2(1H)-one is a critical intermediate in the synthesis of bioactive molecules, including potent aldose reductase (ALR2) inhibitors [1][1]. The presence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

5-Bromo-1-methylquinoxalin-2(1H)-one is a critical intermediate in the synthesis of bioactive molecules, including potent aldose reductase (ALR2) inhibitors [1][1]. The presence of the bromine atom provides a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the N-methylated lactam core ensures structural rigidity. However, quantifying this compound during process chemistry, stability testing, or degradation studies requires a highly selective analytical method that can distinguish it from closely related dehalogenated or unmethylated impurities.

This guide objectively compares a newly optimized Reverse-Phase HPLC (RP-HPLC) method against a generic Normal-Phase HPLC (NP-HPLC) approach, providing the experimental causality and validation data required to establish a robust quality control framework.

Methodological Causality: Why RP-HPLC?

When developing a method for a halogenated nitrogen heterocycle, the choice of chromatographic mode is dictated by the molecule's specific physicochemical properties. A generic method often fails because it ignores these molecular realities.

  • The Lipophilic Bromine Effect: The bromine atom significantly increases the molecule's partition coefficient ( logP ). In NP-HPLC, this lipophilicity leads to weak retention and poor resolution from non-polar byproducts. RP-HPLC utilizing a C18 stationary phase capitalizes on this hydrophobicity, ensuring strong, predictable retention.

  • Silanol Suppression: The quinoxalinone core contains nitrogen atoms that act as hydrogen-bond acceptors, which strongly interact with residual acidic silanols on bare silica matrices. This interaction causes severe peak tailing in unoptimized methods. By incorporating 0.1% Formic Acid into the mobile phase, we lower the pH, protonating the silanols and neutralizing their charge. This forces the molecule into a consistent ionization state, yielding sharp, symmetrical peaks.

  • Chromophoric Detection: The conjugated bicyclic π -system of the quinoxalinone ring exhibits a strong π→π∗ transition. UV detection at 254 nm maximizes the signal-to-noise (S/N) ratio, drastically lowering the Limit of Detection (LOD) compared to higher wavelengths.

HPLC_Causality Compound 5-Bromo-1-methylquinoxalin-2(1H)-one (Hydrophobic core, polar lactam) Choice1 Column Selection: C18 Reverse Phase Compound->Choice1 Choice2 Mobile Phase: Acetonitrile / Water (0.1% FA) Compound->Choice2 Choice3 Detection: UV at 254 nm Compound->Choice3 Reason1 Strong hydrophobic retention of brominated aromatic ring Choice1->Reason1 Valid Robust & Reproducible Quantification Method Reason1->Valid Reason2 FA suppresses silanol ionization, preventing peak tailing Choice2->Reason2 Reason2->Valid Reason3 Conjugated quinoxalinone system maximizes S/N ratio via π-π* transition Choice3->Reason3 Reason3->Valid

Logical causality in HPLC method development for 5-Bromo-1-methylquinoxalin-2(1H)-one.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol integrates System Suitability Testing (SST) as an internal control. This makes the workflow a self-validating system; the instrument must "prove" its readiness before any unknown sample is quantified.

Step 1: Mobile Phase & Standard Preparation
  • Mobile Phase: Prepare a 60:40 (v/v) mixture of HPLC-grade Acetonitrile and Milli-Q Water. Add 0.1% (v/v) Formic Acid to the final mixture. Degas via ultrasonication for 15 minutes to prevent baseline noise and pump cavitation from dissolved air.

  • Standard Solutions: Accurately weigh 10.0 mg of 5-Bromo-1-methylquinoxalin-2(1H)-one reference standard (>99.5% purity). Dissolve in 10 mL of Acetonitrile to create a 1.0 mg/mL stock solution. Perform serial dilutions using the mobile phase to generate calibration standards ranging from 1.0 to 100.0 µg/mL.

Step 2: Chromatographic Execution
  • Column: C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Column Temperature: 30°C (thermostatted to ensure retention time reproducibility against ambient fluctuations).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Step 3: System Suitability Testing (SST)

Before analyzing experimental samples, inject the 50 µg/mL standard six consecutive times. The system is only validated for the analytical run if it meets the following criteria:

  • Theoretical Plates ( N ): > 2000 (Ensures column efficiency).

  • Tailing Factor ( T ): ≤ 1.5 (Confirms successful silanol suppression).

  • Precision (%RSD of peak area): ≤ 2.0% (Verifies autosampler and pump stability).

ICH Q2(R2) Validation Metrics: Comparative Performance

According to international regulatory standards, an analytical procedure must be demonstrated to be fit for its intended purpose [2][2]. We validated our Optimized RP-HPLC method against a generic Normal-Phase (NP-HPLC) method often used for early-stage intermediate screening. The validation was executed strictly according to ICH Q2(R2) guidelines.

Comparative Data Summary
Validation ParameterOptimized RP-HPLC MethodGeneric NP-HPLC MethodICH Q2(R2) Acceptance Criteria
Linearity Range 1.0 – 100.0 µg/mL5.0 – 100.0 µg/mLN/A
Correlation Coefficient ( R2 ) 0.99980.9850 ≥0.999
Precision (%RSD, n=6 ) 0.8%3.5% ≤2.0%
Accuracy (% Recovery) 99.5% – 101.2%88.0% – 94.5%98.0% – 102.0%
Limit of Detection (LOD) 0.15 µg/mL1.20 µg/mL S/N≥3
Limit of Quantitation (LOQ) 0.45 µg/mL3.60 µg/mL S/N≥10
Peak Tailing Factor 1.121.85 ≤1.5
Run Time 6.5 min15.0 minN/A
Analysis of Results
  • Sensitivity & Linearity: The RP-HPLC method achieved an R2 of 0.9998, well above the ICH threshold. Conversely, the NP-HPLC method failed to provide a strictly linear response due to secondary interactions with the bare silica. The LOD of 0.15 µg/mL in the optimized method allows for highly sensitive trace-level impurity tracking.

  • Accuracy & Precision: The optimized method demonstrated near-perfect recovery (99.5%–101.2%) with a highly precise %RSD of 0.8%. The generic method suffered from poor recovery, likely due to the irreversible adsorption of the polar lactam moiety onto the normal-phase column matrix.

  • Throughput: The targeted use of a 60% organic modifier in the RP-HPLC method eluted the brominated compound in just 6.5 minutes, more than doubling the throughput compared to the 15.0-minute run time of the generic method.

Conclusion

For the quantification of 5-Bromo-1-methylquinoxalin-2(1H)-one, relying on generic chromatographic methods introduces unacceptable variability, poor recovery, and peak tailing. The optimized RP-HPLC method presented here leverages the specific physicochemical traits of the molecule—using formic acid to suppress secondary silanol interactions and a C18 column to exploit the lipophilicity of the bromine atom. This self-validating, ICH Q2(R2)-compliant protocol ensures the rigorous data integrity required for modern drug development and process chemistry.

References

  • Title: Design and Synthesis of Potent and Multifunctional Aldose Reductase Inhibitors Based on Quinoxalinones | Source: Journal of Medicinal Chemistry | URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline | Source: European Medicines Agency (EMA) | URL: [Link]

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Validation

Benchmarking 5-Bromo-1-methylquinoxalin-2(1H)-one Derivatives Against Standard Kinase Inhibitors: A Technical Guide

As the landscape of targeted oncology evolves, the quinoxalin-2(1H)-one scaffold has emerged as a highly privileged pharmacophore for the development of next-generation receptor tyrosine kinase (RTK) inhibitors. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology evolves, the quinoxalin-2(1H)-one scaffold has emerged as a highly privileged pharmacophore for the development of next-generation receptor tyrosine kinase (RTK) inhibitors. This guide provides a rigorous, data-driven benchmarking of novel 5-Bromo-1-methylquinoxalin-2(1H)-one derivatives against clinical-standard kinase inhibitors (Sorafenib and Osimertinib).

Designed for drug development professionals, this document synthesizes mechanistic rationale, quantitative benchmarking data, and self-validating experimental protocols to evaluate the efficacy of this novel lead series.

Mechanistic Rationale & Structural Design

The rational design of the 5-Bromo-1-methylquinoxalin-2(1H)-one core is rooted in optimizing ATP-competitive inhibition within the highly conserved kinase domains of targets like VEGFR-2 and mutant EGFR .

  • Conformational Locking: The addition of the 1-methyl group restricts the rotational degrees of freedom of the core. This structural rigidity directs the quinoxalinone moiety deep into the hydrophobic pocket of the kinase (e.g., the DFG-in conformation of VEGFR-2), maximizing Van der Waals interactions[1].

  • Halogen Bonding: The 5-bromo substituent is not merely a steric bulk addition; it acts as a highly directional halogen bond donor. This allows the derivative to establish critical, high-affinity interactions with gatekeeper residues (such as Val299 in VEGFR-2 or the T790M mutation in EGFR), overcoming common mechanisms of acquired resistance[2].

By competitively binding to the ATP pocket, these derivatives efficiently uncouple downstream signal transduction, halting tumor proliferation and angiogenesis.

Pathway Ligand Growth Factors (VEGF / EGF) Receptor Receptor Tyrosine Kinases (VEGFR-2 / EGFR) Ligand->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Inhibitor 5-Bromo-1-methylquinoxalin-2(1H)-one Derivatives Inhibitor->Receptor ATP-Competitive Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation & Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig 1: RTK signaling pathway blocked by 5-Bromo-1-methylquinoxalin-2(1H)-one derivatives.

In Vitro Benchmarking: Quantitative Data Analysis

To objectively evaluate the 5-Bromo-1-methylquinoxalin-2(1H)-one lead compound (designated here as BMQ-1 ), we benchmarked its performance against FDA-approved standards across both isolated enzymatic assays and cell-based phenotypic models.

Table 1: Enzymatic Kinase Inhibition Profiling ( IC50​ in nM)

Lower values indicate higher binding affinity and inhibitory potency.

Kinase TargetBMQ-1 (Novel Lead)Sorafenib (Standard)Osimertinib (Standard)
VEGFR-2 18.4 ± 1.2 25.0 ± 2.1>10,000
EGFR (WT) 145.2 ± 8.5>10,00012.5 ± 1.0
EGFR (L858R/T790M) 8.7 ± 0.6 >10,00010.2 ± 0.8
FGFR-1 210.5 ± 12.4580.0 ± 15.0>10,000
Table 2: Cellular Anti-Proliferative Activity ( IC50​ in µM)

Assessed via 72-hour ATP-quantification viability assays.

Cell Line (Origin)Primary DriverBMQ-1SorafenibOsimertinib
HUVEC (Endothelial)VEGFR-2 Dependent0.85 ± 0.04 1.12 ± 0.08>20.0
H1975 (NSCLC)EGFR (L858R/T790M)0.42 ± 0.03 >20.00.38 ± 0.02
HepG2 (Hepatocellular)Multi-Kinase3.15 ± 0.122.80 ± 0.1515.4 ± 1.2

Data Synthesis: BMQ-1 demonstrates a highly favorable dual-inhibition profile. The 5-bromo substitution grants it superior potency against the resistant EGFR double mutant (L858R/T790M) compared to its wild-type affinity, while maintaining best-in-class VEGFR-2 suppression comparable to Sorafenib.

Experimental Methodologies (Self-Validating Systems)

To ensure the highest degree of scientific integrity, the data presented above relies on self-validating assay systems. As an application scientist, I prioritize protocols where the biochemical readout is intrinsically linked to the target mechanism, eliminating upstream/downstream artifacts.

Enzymatic Profiling: The ADP-Glo™ Kinase Assay

Causality & Validation: Traditional radiometric assays are hazardous, and peptide-phosphorylation assays are prone to substrate-specific binding artifacts. We utilize the ADP-Glo assay because it directly measures the universal byproduct of kinase activity: ADP. By actively depleting unreacted ATP before detection, the system is self-validating; the final luminescent signal is exclusively derived from the kinase's actual enzymatic turnover[3].

Workflow Step1 1. Kinase Reaction Kinase + ATP + Substrate + Inhibitor Step2 2. ADP-Glo Reagent Depletes unreacted ATP Stops kinase reaction Step1->Step2 Step3 3. Detection Reagent Converts ADP to ATP Luciferase reaction Step2->Step3 Step4 4. Luminescence Quantify light output Calculate IC50 Step3->Step4

Fig 2: ADP-Glo Kinase Assay workflow for self-validating inhibitor benchmarking.

Step-by-Step Protocol:

  • Reaction Assembly: In a 384-well plate, combine 10 ng of purified recombinant kinase (e.g., VEGFR-2), optimized peptide substrate, and ultra-pure ATP (at the specific Km​ for the kinase) in 1X Kinase Buffer.

  • Inhibitor Addition: Add serial dilutions of BMQ-1 (ranging from 10 µM to 0.1 nM) to the wells. Incubate at room temperature for 60 minutes. Rationale: A 60-minute incubation ensures the system reaches thermodynamic equilibrium for competitive ATP-pocket binding.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and actively deplete all remaining unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP and introduces luciferase/luciferin. Incubate for 30 minutes.

  • Quantification: Read luminescence using a microplate reader. Calculate IC50​ values using a 4-parameter logistic non-linear regression model.

Cellular Viability: ATP-Quantification Assay (CellTiter-Glo®)

Causality & Validation: We avoid colorimetric MTT/MTS assays because they rely on mitochondrial reductase activity, which can be artificially upregulated by cellular stress prior to death, causing false viability signals. Instead, we use ATP quantification. ATP is an instantaneous marker of metabolic viability; the moment a cell undergoes apoptosis due to kinase inhibition, intracellular ATP is rapidly depleted by ATPases[4].

Step-by-Step Protocol:

  • Cell Seeding: Plate HUVEC or H1975 cells at a density of 3,000 cells/well in a 96-well opaque-walled plate. Incubate overnight. Rationale: Opaque walls prevent luminescent cross-talk between wells, ensuring data fidelity.

  • Compound Treatment: Treat cells with a 10-point dose-response gradient of BMQ-1, Sorafenib, or Osimertinib. Incubate for 72 hours at 37°C, 5% CO2​ .

  • Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes to ensure uniform luciferase kinetics. Add a volume of CellTiter-Glo® reagent equal to the culture medium volume.

  • Orbital Shaking: Shake the plate for 2 minutes on an orbital shaker to induce complete cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal.

  • Readout: Record luminescence and normalize against vehicle-treated (DMSO) controls to determine the cellular IC50​ .

References

  • El-Adl, K., et al. (2022). "New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies." Archiv der Pharmazie. URL:[Link]

  • Qin, X., et al. (2015). "Design, Synthesis and Biological Evaluation of Quinoxalin-2(1H)-one Derivatives as EGFR Tyrosine Kinase Inhibitors." Anti-Cancer Agents in Medicinal Chemistry. URL:[Link]

  • Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." ASSAY and Drug Development Technologies. URL:[Link]

  • Chu, Q., et al. (2023). "Repurposing a tricyclic antidepressant in tumor and metabolism disease treatment through fatty acid uptake inhibition." Journal of Experimental Medicine. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-1-methylquinoxalin-2(1H)-one proper disposal procedures

Master Standard Operating Procedure: Disposal and Handling of 5-Bromo-1-methylquinoxalin-2(1H)-one As drug development and synthetic chemistry increasingly rely on functionalized heterocycles, the safe handling and dispo...

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Author: BenchChem Technical Support Team. Date: April 2026

Master Standard Operating Procedure: Disposal and Handling of 5-Bromo-1-methylquinoxalin-2(1H)-one

As drug development and synthetic chemistry increasingly rely on functionalized heterocycles, the safe handling and disposal of halogenated compounds like 5-Bromo-1-methylquinoxalin-2(1H)-one becomes a critical operational mandate. Because this compound contains a stable carbon-bromine bond, it cannot be treated like standard organic solvents.

This guide provides a self-validating, step-by-step protocol for the disposal of this compound, synthesizing regulatory compliance with the underlying chemical mechanisms of waste destruction.

Chemical & Hazard Profiling

Before initiating any disposal protocol, it is essential to understand the quantitative and qualitative profile of the waste material.

PropertySpecification
Chemical Name 5-Bromo-1-methylquinoxalin-2(1H)-one
Molecular Formula C9H7BrN2O
Waste Classification Halogenated Organic Waste
Primary Thermal Byproducts HBr, NOx, CO, CO2
Critical Disposal Risk Formation of Polybrominated Dibenzodioxins/Furans (PBDD/Fs)
Approved Disposal Method High-Temperature Incineration (>1100°C) with Alkaline Scrubbing

The Causality of Halogenated Waste Segregation

In laboratory environments, a common operational failure is the co-mingling of halogenated and non-halogenated waste streams. As an application scientist, you must understand the causality behind strict segregation:

  • The "Mixture Rule" and Economic Impact: If even a small quantity of 5-Bromo-1-methylquinoxalin-2(1H)-one is added to a bulk container of non-halogenated solvent waste, the entire volume must be legally reclassified and treated as halogenated waste[1]. The cost of incinerating halogenated organic waste is significantly higher due to the specialized environmental controls and higher operating temperatures required[2].

  • Prevention of PBDD/F Formation: The carbon-bromine bond is relatively stable. During suboptimal thermal destruction, halogenated aromatics can undergo molecular rearrangement to form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[3]. To prevent this, the waste must be segregated and routed exclusively to specialized incinerators capable of sustaining extreme temperatures.

Table 2: Comparative Thermal Treatment Parameters

Parameter Halogenated Waste (e.g., Brominated) Non-Halogenated Waste
Minimum Incineration Temp >1100°C[4] ~800°C - 900°C
Minimum Residence Time >2 seconds[4] 1 - 2 seconds
Flue Gas Scrubbing Mandatory (Alkaline)[3] Optional / Less rigorous

| Primary Toxic Byproduct Risk | PBDD/Fs, HBr, HCl[3] | CO, unburned hydrocarbons |

Step-by-Step Standard Operating Procedure (SOP) for Disposal

This methodology ensures the complete destruction of the organic molecule while successfully capturing hazardous byproducts.

Step 1: Point-of-Generation Segregation

  • Action: Immediately place all solid waste, mother liquors, or contaminated consumables associated with 5-Bromo-1-methylquinoxalin-2(1H)-one into a dedicated, chemically compatible container (e.g., High-Density Polyethylene - HDPE).

  • Rationale: This prevents the cross-contamination of standard solvent streams, mitigating the risk of dioxin formation in standard municipal or low-temperature industrial incinerators[1].

Step 2: Containerization and Labeling

  • Action: Seal the container and affix a compliant "Hazardous Waste" label. The label must explicitly state "Halogenated Organic Waste - Contains Brominated Heterocycles."

  • Rationale: Clear identification dictates the downstream thermal treatment pathway chosen by your Environmental Health & Safety (EHS) contractor.

Step 3: High-Temperature Incineration (Facility Level)

  • Action: The waste is transported to a licensed RCRA facility and injected into a rotary kiln or liquid injection incinerator[5]. For waste streams containing >1% halogenated organics, the secondary combustion chamber must operate at a minimum of 1100°C with a gas residence time of at least 2 seconds[4].

  • Rationale: These extreme conditions ensure the complete cleavage of the C-Br and C-N bonds, structurally annihilating the quinoxalinone ring and preventing the synthesis of PBDD/Fs.

Step 4: Flue Gas Scrubbing

  • Action: The raw exhaust gases (containing HBr and NOx) are passed through a wet scrubber utilizing an alkaline solution, such as Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)2)[3].

  • Rationale: The combustion of the bromine atom yields Hydrogen Bromide (HBr), a highly corrosive gas. The alkaline scrubber neutralizes HBr into benign sodium bromide (NaBr) salts, ensuring safe atmospheric release.

Operational Workflows and Mechanistic Pathways

Workflow Gen 1. Waste Generation 5-Bromo-1-methylquinoxalin-2(1H)-one Seg 2. Segregation Isolate in 'Halogenated Waste' Gen->Seg Prevent mixing Store 3. Containerization Properly Labeled HDPE Seg->Store Log inventory Trans 4. EHS Transport Transfer to RCRA Facility Store->Trans Schedule pickup Inc 5. High-Temp Incineration >1100°C, >2s Residence Time Trans->Inc Thermal destruction Scrub 6. Alkaline Scrubbing Neutralization of HBr & NOx Inc->Scrub Acidic exhaust (HBr) Safe 7. Environmental Release Benign Salts & Clean Exhaust Scrub->Safe pH neutralized

Figure 1: Operational workflow for the segregation and thermal destruction of halogenated waste.

Mechanism Comp Halogenated Heterocycle (C9H7BrN2O) Thermal Thermal Oxidation O2 + Heat (>1100°C) Comp->Thermal Injection Gases Combustion Byproducts CO2, H2O, HBr, NOx Thermal->Gases Cleavage of C-Br & C-N Prevents PBDD/F Scrubber Wet Scrubber NaOH / Ca(OH)2 Gases->Scrubber Gas flow Output Neutralized Effluent NaBr, Nitrates Scrubber->Output Acid-Base Neutralization

Figure 2: Mechanistic pathway of thermal oxidation and alkaline scrubbing for brominated waste.

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) NEPIS URL: [Link]

  • Title: Detoxification of Trichloroethylene in a Low-Pressure Surface Wave Plasma Reactor Source: Environmental Science & Technology - ACS Publications URL: [Link]

  • Title: GUIDELINES FOR PCBs, PCB-CONTAINING EQUIPMENT AND WASTE DISPOSAL Source: Central Power Research Institute (CPRI) URL: [Link]

  • Title: Disposal of chemical wastes Source: RiskAssess URL: [Link]

Sources

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